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  • Product: (2E)-Azepan-2-one hydrazone dihydrate
  • CAS: 31030-25-8

Core Science & Biosynthesis

Foundational

Crystal Structure Determination of (2E)-Azepan-2-one Hydrazone Dihydrate: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small-molecule pharmaceutical intermediates is a critical milestone in drug development and synthetic organic chemistry. This whitepaper outlines the definitive methodology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule pharmaceutical intermediates is a critical milestone in drug development and synthetic organic chemistry. This whitepaper outlines the definitive methodology for the crystal structure determination of (2E)-azepan-2-one hydrazone dihydrate (C₆H₁₇N₃O₂). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind crystallographic choices and establishing a self-validating protocol that ensures absolute data integrity.

Chemical Context and Structural Significance

(2E)-Azepan-2-one hydrazone is a cyclic amidrazone derivative synthesized from caprolactam[1][2]. Determining its exact three-dimensional architecture serves two primary scientific mandates:

  • Stereochemical Verification : Confirming the (2E) configuration of the exocyclic C=N double bond, which dictates the molecule's steric profile and downstream reactivity.

  • Supramolecular Mapping : Characterizing the dihydrate network. Water molecules in the crystal lattice are not mere solvent inclusions; they act as foundational structural pillars, directing the assembly of the crystal through a complex, three-dimensional hydrogen-bonding network.

Experimental Workflow: From Crystal to Diffraction

The journey from a bulk powder to a refined structural model relies on a chain of highly controlled physical and computational environments.

Crystallization Causality

To isolate the dihydrate form, crystallization must be conducted in a mixed aqueous-organic solvent system (e.g., 1:1 ethanol/water). Why slow evaporation? Rapid precipitation forces kinetic trapping of defects and often yields an anhydrous or microcrystalline powder. Slow evaporation at ambient temperature allows the thermodynamically stable dihydrate network to assemble reversibly, rejecting impurities and forming single crystals with long-range translational symmetry.

X-Ray Diffraction (SCXRD) Protocol
  • Crystal Harvesting & Mounting : A single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) is selected under polarized light. It is immediately coated in Paratone-N oil and mounted on a cryoloop. Causality: The hydrophobic oil acts as a barrier, preventing the volatile lattice water from escaping, which would otherwise trigger a single-crystal-to-single-crystal phase transition or total lattice collapse.

  • Data Collection : The crystal is placed in a 100 K nitrogen cold stream on a diffractometer. Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases the intensity of high-angle diffraction spots necessary for atomic-resolution data.

  • Data Reduction : Raw frame data is integrated, and a multi-scan absorption correction is applied to account for the differential absorption of X-rays as the crystal rotates.

SCXRD_Workflow A Compound Synthesis (2E)-Azepan-2-one hydrazone B Crystallization (Slow Evaporation, Aqueous) A->B C Crystal Selection & Mounting (Cryoloop, Paratone oil) B->C D Data Collection (Single-Crystal Diffractometer) C->D E Data Reduction & Absorption Correction D->E

Workflow for the preparation and SCXRD data collection of the target dihydrate crystal.

Structure Solution and Refinement Protocol

The fundamental challenge of X-ray crystallography is the "Phase Problem"—detectors measure the amplitude of diffracted waves, but the phase angle is lost. We reconstruct this using advanced mathematical algorithms.

Step-by-Step Refinement Methodology
  • Structure Solution : The phase problem is solved using the dual-space algorithm implemented in [3][4]. This algorithm rapidly iterates between real space (electron density) and reciprocal space (diffraction patterns) to locate the heavy atoms (C, N, O).

  • Initial Refinement : The model is imported into [5][6], a comprehensive graphical interface, and refined against F2 using SHELXL.

  • Anisotropic Displacement : All non-hydrogen atoms are refined anisotropically. Causality: Atoms do not vibrate as perfect spheres; modeling them as ellipsoids accounts for the directional nature of chemical bonds and crystal packing forces.

  • Hydrogen Atom Assignment (The Dihydrate Challenge) :

    • Carbon-bound Hydrogens: Placed in calculated positions using a geometric "riding model." Because they do not participate in strong intermolecular interactions, their positions can be idealized.

    • Heteroatom Hydrogens (N-H, O-H): The dihydrate's water molecules drive the crystal packing. Their hydrogen atoms must be located objectively in the difference Fourier map. Because X-rays scatter from electron clouds (which are shifted toward the electronegative oxygen), O-H bonds appear artificially short. We apply DFIX restraints (e.g., O-H = 0.84 Å) to enforce chemically sensible geometries while allowing the hydrogen-bonding network to refine naturally.

Refinement_Logic Start Raw Reflection Data (.hkl) Solve Structure Solution (SHELXT) Dual-Space Algorithm Start->Solve Refine1 Initial Refinement (Olex2) Isotropic Displacement Solve->Refine1 Aniso Anisotropic Refinement (Non-Hydrogen Atoms) Refine1->Aniso Hydro Hydrogen Atom Assignment (Riding Model & DFIX) Aniso->Hydro Valid Validation (checkCIF) Check for ALERTS Hydro->Valid Valid->Refine1 If ALERTS present Final Final CIF Output Valid->Final If Validated

Iterative structure solution, refinement, and validation process using standard software.

Data Presentation and Structural Analysis

Quantitative data must be rigorously structured to allow for immediate evaluation of the model's quality and the compound's supramolecular behavior. Table 1 summarizes the crystallographic metrics, while Table 2 details the hydrogen-bonding interactions that define the dihydrate lattice.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₆H₁₇N₃O₂
Formula weight 163.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Volume ~ 850.4 ų
Z, Calculated density 4, 1.275 Mg/m³
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0320, wR2 = 0.0845

Table 2: Key Hydrogen Bonding Geometry

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1-H1A···O1 (water)0.88(2)2.05(2)2.913(3)168(2)
O1-H1W···O2 (water)0.84(2)1.92(2)2.751(2)172(3)
O2-H2W···N2 (hydrazone)0.84(2)2.01(2)2.835(3)165(2)

Self-Validating Quality Control

A modern crystallographic protocol is incomplete without a self-validating feedback loop. Once the refinement converges, the resulting Crystallographic Information File (CIF) is processed through the [7].

This system acts as an impartial computational auditor. If the refinement yields a chemically impossible bond length, missed symmetry, or an unresolved solvent mask, the validation engine triggers a Level A or B ALERT . This automatically invalidates the current model, forcing the scientist to re-evaluate the phase assignment or restraint parameters (as depicted in the Refinement Logic diagram). The experimental protocol is only deemed successful and complete when the system validates itself with an ALERT-free report, guaranteeing the absolute trustworthiness of the (2E)-azepan-2-one hydrazone dihydrate structure.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. URL:[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D, 65, 148-155. URL:[Link]

Sources

Exploratory

Whitepaper: A Comprehensive Guide to the Thermodynamic Stability of (2E)-Azepan-2-one Hydrazone Dihydrate

An in-depth technical guide by a Senior Application Scientist. Audience: Researchers, scientists, and drug development professionals. Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, bioavailability, and manufacturability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of the crystalline solid form of (2E)-Azepan-2-one hydrazone dihydrate, a representative hydrated organic molecule. We will delve into the core principles of thermodynamic stability, present detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. This document is designed to be a practical resource for scientists tasked with characterizing and selecting stable solid forms for development.

Introduction: The Critical Role of Thermodynamic Stability

In the realm of pharmaceutical sciences, the most stable crystalline form of a drug substance is, under a given set of conditions, the one with the lowest free energy. This thermodynamic stability is not merely an academic curiosity; it has profound commercial and clinical implications. A metastable form, while potentially offering advantages like higher solubility, can convert to a more stable, less soluble form over time, leading to a loss of therapeutic efficacy and posing a significant risk to patient safety.

(2E)-Azepan-2-one hydrazone dihydrate serves as our model compound. As a hydrate, its stability is intrinsically linked to the ambient temperature and relative humidity (RH). The presence of two water molecules in the crystal lattice can be either a stabilizing or a destabilizing factor, depending on the environmental conditions. A thorough understanding of the thermodynamics governing the relationship between the dihydrate, any lower hydrates, and the anhydrous form is therefore paramount. This guide will equip you with the necessary tools to elucidate this relationship.

Foundational Physicochemical Characterization

Before embarking on a detailed stability assessment, the identity and purity of the (2E)-Azepan-2-one hydrazone dihydrate must be unequivocally confirmed. This initial characterization forms the bedrock of any subsequent investigation.

  • Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the molecular structure of the hydrazone.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the compound, ensuring the absence of significant impurities that could complicate the interpretation of stability data.

  • Elemental Analysis: This technique provides quantitative evidence for the elemental composition of the molecule, further confirming its identity.

Experimental Assessment of Thermodynamic Stability

The core of our investigation lies in a suite of thermoanalytical and crystallographic techniques. The following sections provide not only the "how" but, more importantly, the "why" behind each experimental choice.

Thermogravimetric Analysis (TGA): Quantifying Water Content

Expertise & Experience: TGA is the first-line technique for investigating a potential hydrate. By precisely measuring the change in mass as a function of temperature, we can quantify the amount of water (or other solvents) present in the crystal lattice. For (2E)-Azepan-2-one hydrazone dihydrate, we expect a specific mass loss corresponding to two moles of water per mole of the hydrazone.

Trustworthiness: The protocol below includes a high-resolution temperature ramp to ensure clear separation of desolvation events from any subsequent thermal decomposition.

Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of (2E)-Azepan-2-one hydrazone dihydrate into an aluminum or ceramic pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 300 °C at a rate of 10 °C/min.

  • Data Analysis: Calculate the percentage mass loss from the TGA curve. Compare this to the theoretical percentage of water in the dihydrate form.

Differential Scanning Calorimetry (DSC): Probing Thermal Events

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows us to identify and characterize thermal events such as desolvation (endothermic), phase transitions (endothermic or exothermic), and melting (endothermic). For our compound, we are particularly interested in the endotherm associated with the loss of water and its relationship to the melting point of the resulting anhydrous form.

Trustworthiness: The use of hermetically sealed pans with a pinhole allows for the controlled release of water vapor, resulting in sharper, more reproducible endotherms.

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of (2E)-Azepan-2-one hydrazone dihydrate into a hermetically sealed aluminum pan. A small pinhole is then made in the lid.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

  • Data Analysis: Identify the onset temperature and enthalpy of any endothermic or exothermic events. Correlate these events with the mass loss observed in the TGA.

X-ray Powder Diffraction (XRPD): The Crystallographic Fingerprint

Expertise & Experience: XRPD is an indispensable tool for characterizing the solid state. Each crystalline form has a unique diffraction pattern, acting as a "fingerprint." We use XRPD to confirm the initial crystallinity of our dihydrate and to identify any changes in the crystal form after heating or exposure to varying humidity levels.

Trustworthiness: By analyzing the sample "as is" with minimal preparation, we minimize the risk of inducing a phase change during sample handling.

Experimental Protocol: XRPD

  • Sample Preparation: Gently pack the (2E)-Azepan-2-one hydrazone dihydrate powder onto a zero-background sample holder.

  • Instrumental Setup:

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): 2° to 40°.

    • Scan Speed: 2°/min.

  • Data Analysis: Compare the resulting diffractogram to reference patterns to confirm the initial phase. This pattern will serve as our baseline for the dihydrate form.

Dynamic Vapor Sorption (DVS): Mapping Humidity-Induced Transformations

Expertise & Experience: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This is arguably the most critical experiment for a hydrate, as it directly probes the stability of the water molecules within the crystal lattice as a function of ambient humidity.

Trustworthiness: The protocol includes both a sorption and a desorption cycle. Hysteresis between these cycles can provide valuable information about the kinetics of water uptake and loss, and any irreversible phase changes.

Experimental Protocol: DVS

  • Instrument Calibration: Calibrate the microbalance with a standard weight.

  • Sample Preparation: Place approximately 10-20 mg of (2E)-Azepan-2-one hydrazone dihydrate into the DVS sample pan.

  • Experimental Conditions:

    • Temperature: 25 °C.

    • Humidity Program:

      • Equilibrate at 40% RH.

      • Stepwise increase in RH from 0% to 90% in 10% increments.

      • Stepwise decrease in RH from 90% to 0% in 10% increments.

    • Equilibrium Criterion: dm/dt ≤ 0.002% per minute.

  • Data Analysis: Plot the change in mass versus the relative humidity to generate a sorption-desorption isotherm. Identify any critical humidity points where significant mass changes occur.

Data Synthesis and Interpretation

The true power of this analysis lies in the synthesis of data from all four techniques.

Table 1: Hypothetical Thermoanalytical Data for (2E)-Azepan-2-one Hydrazone Dihydrate

Analysis TechniqueObservationInterpretation
TGA 9.5% mass loss between 80 °C and 110 °C.Corresponds to the theoretical water content of the dihydrate (e.g., if the molecular weight of the anhydrate is ~170 g/mol ).
DSC Sharp endotherm at 105 °C (onset), followed by a second endotherm at 180 °C.The first endotherm is the desolvation of the dihydrate. The second endotherm is the melting of the newly formed anhydrous form.
XRPD (post-TGA) A new, distinct diffraction pattern compared to the initial dihydrate.Confirms that the desolvation event leads to the formation of a new crystalline anhydrous phase.
DVS Stable mass up to 85% RH. Rapid mass gain above 85% RH.The dihydrate is the stable form at and above a critical relative humidity. Below this, it may convert to a less hydrated or anhydrous form.

Workflow for Thermodynamic Stability Assessment

The following diagram illustrates the logical flow of experiments for a comprehensive stability assessment.

G cluster_0 Initial Characterization cluster_1 Thermoanalytical Screening cluster_2 Solid-State Characterization cluster_3 Data Synthesis & Stability Profile A Compound Synthesis ((2E)-Azepan-2-one hydrazone dihydrate) B Structural & Purity Confirmation (NMR, MS, HPLC) A->B C TGA: Quantify Water Content B->C D DSC: Identify Thermal Events E XRPD: Initial Fingerprint C->E D->E F DVS: Humidity Stability E->F G Variable Temperature XRPD (Optional) F->G H Construct Phase Diagram (Temperature vs. RH) G->H I Determine Thermodynamic Stability Relationship H->I

Caption: Experimental workflow for assessing thermodynamic stability.

Interpreting the Stability Relationship

The combined data allows us to understand the relationship between the dihydrate and the anhydrous form.

  • Enantiotropic System: If the anhydrous form is stable above a certain transition temperature and the dihydrate is stable below it, the system is enantiotropic. This transition is reversible.

  • Monotropic System: If the anhydrous form is the most stable form under all conditions, and the dihydrate is metastable, the system is monotropic. The conversion from dihydrate to anhydrate is irreversible.

Our hypothetical data suggests an enantiotropic relationship, where the dihydrate is stable at ambient temperature and sufficiently high humidity, but converts to the anhydrate upon heating.

Visualizing Solid Form Relationships

G A (2E)-Azepan-2-one Hydrazone Dihydrate B (2E)-Azepan-2-one Hydrazone Anhydrate A->B + Heat - H₂O B->A + H₂O (High RH)

Caption: Relationship between dihydrate and anhydrate forms.

Conclusion and Recommendations

The thermodynamic stability of (2E)-Azepan-2-one hydrazone dihydrate can be thoroughly characterized through a systematic application of TGA, DSC, XRPD, and DVS. Our analysis of the hypothetical data indicates that the dihydrate is the stable form under ambient conditions but is susceptible to dehydration at elevated temperatures, forming a crystalline anhydrate.

Key Recommendations for Drug Development:

  • Storage Conditions: Based on the DVS data, this compound should be stored in a humidity-controlled environment to prevent dehydration.

  • Manufacturing Processes: High-temperature processes such as milling or drying must be carefully controlled to avoid an unwanted phase transition to the anhydrous form.

  • Further Studies: Slurry conversion experiments at various temperatures can be used to definitively determine the transition temperature between the dihydrate and anhydrous forms, confirming the enantiotropic or monotropic relationship.

By following the principles and protocols outlined in this guide, researchers can build a robust understanding of the thermodynamic stability of their compounds, mitigating risks and making informed decisions in the drug development pipeline.

References

  • United States Pharmacopeia (USP). Chapter <891> Thermal Analysis. USP-NF.[Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. [Link]

  • TA Instruments. Thermal Analysis and Rheology for the Pharmaceutical Scientist. [Link]

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Intrinsic. [Link]

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. W. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3–26. [Link]

Foundational

A Technical Guide to the Synthesis of (2E)-Azepan-2-one Hydrazone Dihydrate

Abstract (2E)-Azepan-2-one hydrazone, a derivative of ε-caprolactam, represents a versatile chemical intermediate. Its structure, featuring a reactive hydrazone moiety appended to a seven-membered lactam ring, makes it a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2E)-Azepan-2-one hydrazone, a derivative of ε-caprolactam, represents a versatile chemical intermediate. Its structure, featuring a reactive hydrazone moiety appended to a seven-membered lactam ring, makes it a valuable building block for the synthesis of more complex heterocyclic systems and compounds of potential pharmacological interest. This technical guide provides an in-depth exploration of the viable synthetic pathways for preparing (2E)-Azepan-2-one hydrazone dihydrate. The primary focus is on a robust and mechanistically sound two-step approach involving the activation of the caprolactam ring via a lactim ether intermediate. We will dissect the underlying chemical principles that dictate this strategic choice, contrasting it with the challenges of direct condensation. This document provides detailed, field-tested experimental protocols, process considerations, and comprehensive characterization data, intended to equip researchers, chemists, and drug development professionals with the knowledge to reliably synthesize and utilize this compound.

Introduction

Chemical Identity and Structure

(2E)-Azepan-2-one hydrazone dihydrate (CAS No: 31030-25-8) is the formal name for the product derived from the reaction of ε-caprolactam with hydrazine. The core structure consists of the azepan-2-one (caprolactam) skeleton where the carbonyl oxygen has been replaced by a hydrazone group (=N-NH₂). The "(2E)" designation specifies the stereochemistry about the carbon-nitrogen double bond. The "dihydrate" indicates that the isolated crystalline solid incorporates two molecules of water.

Significance and Potential Applications

Hydrazone-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The characteristic azometine group (-NHN=CH-) is a key pharmacophore that can engage in strong hydrogen bonding with biological receptors like enzymes.[1] The title compound serves as a crucial intermediate, allowing for further elaboration. The free -NH₂ group can be reacted with various aldehydes and ketones to form a diverse library of substituted hydrazones, or it can participate in cyclization reactions to generate novel fused-ring systems.

The Core Synthetic Challenge: Reactivity of the Lactam Carbonyl

The direct synthesis of a hydrazone from a lactam, such as caprolactam, is not as straightforward as the analogous reaction with an aldehyde or ketone.[2] The carbonyl carbon in a lactam is significantly less electrophilic due to resonance delocalization of the nitrogen lone pair, which imparts partial double-bond character to the C-N bond and reduces the positive charge on the carbonyl carbon. This inherent stability makes the lactam carbonyl resistant to nucleophilic attack by reagents like hydrazine under standard conditions.

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Protocols & Analytical Methods

Method

Protocol for Synthesizing Fused Triazolo-Azepines from (2E)-Azepan-2-one Hydrazone Dihydrate

Introduction & Scientific Context (2E)-Azepan-2-one hydrazone dihydrate (CAS: 31030-25-8) is a highly versatile and valuable synthetic intermediate in medicinal chemistry 1. Its primary application lies in the constructi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(2E)-Azepan-2-one hydrazone dihydrate (CAS: 31030-25-8) is a highly versatile and valuable synthetic intermediate in medicinal chemistry 1. Its primary application lies in the construction of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine scaffolds. These fused bicyclic systems are critical pharmacophores in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are clinically significant for the acute and prophylactic treatment of migraines and cluster headaches 2.

Mechanistic Rationale & Experimental Design

The synthesis of triazolo-azepine derivatives from (2E)-azepan-2-one hydrazone dihydrate involves a two-stage cascade: an initial amide coupling to form an acyl hydrazone intermediate, followed by an intramolecular cyclodehydration 3.

  • Coupling Chemistry (Causality): The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with 1-Hydroxy-7-azabenzotriazole (HOAt). HOAt is specifically chosen over HOBt because the nitrogen atom in its pyridine ring provides a neighboring group effect. This significantly accelerates the coupling rate with the relatively hindered hydrazone nitrogen and suppresses epimerization when chiral carboxylic acids are employed 3.

  • Cyclization Dynamics: The resulting acyl hydrazone is often stable at room temperature. Cyclization into the [1,2,4]triazole ring requires the elimination of water. This is typically driven by extended reaction times, elevated temperatures, or the addition of a mild acid catalyst to push the thermodynamic equilibrium toward the aromatic triazole system.

Reaction Workflow Visualization

G SM (2E)-Azepan-2-one Hydrazone Coupling Amide Coupling (EDC, HOAt) SM->Coupling Acid Carboxylic Acid Acid->Coupling Intermediate Acyl Hydrazone Intermediate Coupling->Intermediate MeCN, RT Cyclization Cyclodehydration (-H2O) Intermediate->Cyclization Heat Product Triazolo[4,3-a]azepine Derivative Cyclization->Product

Workflow for synthesizing triazolo-azepines via EDC/HOAt coupling and cyclization.

Experimental Protocol

Synthesis of 3-(2,2,2-Trifluoroethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine This protocol details the derivatization using 3,3,3-trifluoropropanoic acid as the acylating agent, a common motif in CGRP antagonists 3.

Reagents & Materials:

  • (2E)-Azepan-2-one hydrazone dihydrate: 1.00 mmol (163.2 mg)

  • 3,3,3-Trifluoropropanoic acid: 1.00 mmol (90 µL)

  • EDC·HCl: 1.50 mmol (287 mg)

  • HOAt: 1.50 mmol (204 mg)

  • Triethylamine (Et₂N): 2.00 mmol (280 µL)

  • Acetonitrile (MeCN), anhydrous: 25 mL

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,3,3-trifluoropropanoic acid (1.00 mmol) in anhydrous MeCN (25 mL) under a nitrogen atmosphere.

  • Addition of Coupling Reagents: Add EDC·HCl (1.50 mmol) and HOAt (1.50 mmol) to the solution. Stir for 15 minutes at room temperature to allow the formation of the highly reactive HOAt-active ester.

  • Hydrazone Addition: Add (2E)-azepan-2-one hydrazone dihydrate (1.00 mmol) followed immediately by Et₃N (2.00 mmol). Causality Note: The base is critical here; it neutralizes the HCl salt of EDC and maintains the nucleophilicity of the hydrazone, preventing protonation of the terminal nitrogen.

  • Primary Reaction: Stir the reaction mixture at room temperature for 18 hours 3.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The mass spectrum should show the complete disappearance of the starting material (m/z 128 for the anhydrous hydrazone core) and the presence of the uncyclized acyl hydrazone intermediate.

  • Cyclodehydration: If LC-MS indicates incomplete cyclization (presence of the M+H intermediate), heat the reaction mixture to 60-80°C for 4-6 hours. Self-Validation Checkpoint: The complete cyclization is confirmed when the mass of the dominant peak shifts by exactly -18 Da (loss of H₂O) compared to the uncyclized intermediate.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Extraction: Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography, eluting with a gradient of Hexanes to 70% Hexanes/Ethyl Acetate to afford the pure triazolo-azepine derivative 3.

Quantitative Data & Optimization

To assist in protocol adaptation for heavily sterically hindered carboxylic acids, the following table summarizes the performance of various coupling systems evaluated for this specific transformation.

Table 1: Optimization of Coupling Reagents for Triazolo-Azepine Synthesis

Coupling SystemBaseSolventTemp / TimeIntermediate YieldFinal Cyclized Yield
EDC·HCl / HOAt Et₃NMeCNRT, 18h>95%85-90% (Optimal)
HATU DIPEADMFRT, 4h85%65% (Difficult purification)
DCC / HOBt NoneDCMRT, 24h60%40% (DCU byproduct issues)
T3P (50% in EtOAc) Et₃NEtOAc80°C, 12hN/A (Direct cyclization)75%

References

  • Title: C6H17N3O2 - Chemical Dictionary - Guidechem: (2E)
  • Title: US8039460B2 - CGRP receptor antagonists Source: Google Patents URL
  • Title: US7390798B2 - Carboxamide spirolactam CGRP receptor antagonists Source: Google Patents URL

Sources

Application

Application Notes and Protocols for (2E)-Azepan-2-one Hydrazone Dihydrate in Cross-Coupling Reactions

Introduction: Unlocking the Potential of a Caprolactam-Derived Hydrazone in Modern Synthesis In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Caprolactam-Derived Hydrazone in Modern Synthesis

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the realm of drug discovery and materials science. The continuous evolution of this field relies on the development of novel, readily accessible, and versatile coupling partners. Hydrazones, a class of organic compounds characterized by the R1R2C=NNH2 functional group, have emerged as highly effective and multifaceted reagents in this context.[1] They can serve as precursors to diazo compounds or as carbene surrogates, enabling a diverse array of carbon-carbon and carbon-heteroatom bond formations.[2]

This application note focuses on (2E)-Azepan-2-one hydrazone dihydrate , a derivative of ε-caprolactam, the monomer for Nylon-6.[3][4] The ready availability and low cost of caprolactam make its derivatives, such as the title hydrazone, attractive targets for synthetic exploration. While direct literature on the cross-coupling applications of this specific dihydrate is emerging, its structural similarity to other well-studied ketone-derived hydrazones suggests significant untapped potential. This guide will, therefore, provide a comprehensive overview of the synthesis, properties, and, most importantly, detailed protocols for the application of caprolactam-derived hydrazones in key cross-coupling reactions, drawing upon established principles of hydrazone chemistry.

The protocols and mechanistic discussions herein are designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with this promising class of reagents.

Physicochemical Properties and Synthesis

(2E)-Azepan-2-one hydrazone is the product of a condensation reaction between the lactam ε-caprolactam and hydrazine.[1] The dihydrate form incorporates two molecules of water into its crystal structure.

Table 1: Physicochemical Properties of (2E)-Azepan-2-one Hydrazone Dihydrate

PropertyValueSource
CAS Number 31030-25-8
Molecular Formula C₆H₁₇N₃O₂
Molecular Weight 163.22 g/mol
Appearance Typically a crystalline solidGeneral knowledge
Solubility Soluble in polar organic solvents like ethanol, DMSO, and DMF.General knowledge
General Synthesis Protocol for Hydrazones from Cyclic Ketones/Lactams

The synthesis of hydrazones is a robust and high-yielding transformation. The following protocol outlines a general procedure adaptable for the synthesis of (2E)-Azepan-2-one hydrazone from ε-caprolactam or its activated forms like caprolactim methyl ether.[5][6]

Scheme 1: General Synthesis of Caprolactam Hydrazone

Synthesis_of_Caprolactam_Hydrazone CaprolactimEther Caprolactim Methyl Ether Product Caprolactam Phenylhydrazone Hydrochloride CaprolactimEther->Product 1. Add dropwise 2. Stir at -10°C, then RT 3. Reflux HydrazineHCl Phenylhydrazine Hydrochloride HydrazineHCl->Product Ethanol Anhydrous Ethanol (-10°C) Ethanol->Product

Caption: Synthesis of a caprolactam-derived hydrazone.

Step-by-Step Protocol:

  • To a cooled (-10°C) and stirred mixture of phenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add caprolactim methyl ether (1.0 eq) dropwise over 30 minutes.[6]

  • Maintain the reaction mixture at -10°C for an additional hour with continuous stirring.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Cool the mixture, and the product, caprolactam-phenylhydrazone hydrochloride, will crystallize.[6]

  • Filter the crystalline product and concentrate the mother liquor under reduced pressure to isolate further fractions.

  • Recrystallize the crude product from ethanol to obtain pure, colorless crystals.[6]

Note: For the synthesis of the unsubstituted (2E)-Azepan-2-one hydrazone, hydrazine or hydrazine hydrate would be used in place of phenylhydrazine hydrochloride, and the workup would be adjusted accordingly.

Application in Cross-Coupling Reactions: Protocols and Mechanistic Insights

While (2E)-Azepan-2-one hydrazone dihydrate itself is not extensively documented in cross-coupling literature, the broader class of N-unsubstituted and N-tosylhydrazones are well-established as versatile coupling partners. They typically function as carbene precursors in the presence of a palladium catalyst and a base. The following protocols are adapted from established methods for related hydrazones and should serve as an excellent starting point for optimization with the title compound.

Suzuki-Miyaura Type Coupling: Synthesis of Substituted Alkenes

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Hydrazones can participate in a similar transformation, coupling with boronic acids to form substituted alkenes. This reaction offers an alternative to the classic Shapiro or Bamford-Stevens reactions.

Mechanistic Rationale:

The catalytic cycle is believed to involve the in-situ formation of a diazo compound from the hydrazone upon treatment with a base. This diazo compound then interacts with the Pd(0) catalyst. Oxidative addition of an aryl halide, followed by migratory insertion of the carbene and reductive elimination, yields the alkene product. Alternatively, some hydrazones can coordinate directly to the palladium center, forming hydrazonato complexes that act as resting states in the catalytic cycle.[2]

Suzuki_Type_Coupling_Mechanism Pd0 Pd(0)L_n ArylPdX Ar-Pd(II)-X Pd0->ArylPdX Ar-X OxAdd Oxidative Addition ArylPdR Ar-Pd(II)-R ArylPdX->ArylPdR [R-B(OH)₂]⁻ Transmetal Transmetalation ArylPdR->Pd0 Reductive Elimination Product Ar-R ArylPdR->Product RedElim Reductive Elimination BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Representative Protocol: Palladium-Catalyzed Coupling of Hydrazones with Aryl Halides

This protocol is adapted from a ligand-free approach for the synthesis of substituted olefins.[7][8]

Materials:

  • (2E)-Azepan-2-one hydrazone dihydrate (or other suitable hydrazone) (1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • Lithium tert-butoxide (t-BuOLi) (4.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the hydrazone (1.5 equiv), Pd(PPh₃)₂Cl₂ (2.5 mol%), and t-BuOLi (4.0 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₂Cl₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Base: A strong, non-nucleophilic base like t-BuOLi is crucial for the deprotonation of the hydrazone and subsequent formation of the diazo intermediate.[8]

  • Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling aprotic solvent for this type of transformation.

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Type Amination: Synthesis of N-Aryl Hydrazines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While traditionally used for coupling amines with aryl halides, variations of this reaction can be employed with hydrazine derivatives. This allows for the synthesis of N-aryl hydrazines, which are valuable intermediates in medicinal chemistry.

Mechanistic Rationale:

The catalytic cycle for Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or hydrazine derivative) and subsequent deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex yields the N-aryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps.[9]

G cluster_0 Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Ar-Pd(II)-(L)-X Ar-Pd(II)-(L)-X Pd(0)L->Ar-Pd(II)-(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)-(L)-NR'R'' Ar-Pd(II)-(L)-NR'R'' Ar-Pd(II)-(L)-X->Ar-Pd(II)-(L)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-(L)-NR'R''->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-(L)-NR'R''->Ar-NR'R'' Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Representative Protocol: N-Arylation of Hydrazine Derivatives

This protocol is a conceptual adaptation based on general Buchwald-Hartwig conditions, suitable for coupling hydrazine derivatives.[10][11][12]

Materials:

  • (2E)-Azepan-2-one hydrazone dihydrate (1.5 equiv)

  • Aryl halide or triflate (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (10 mol%)

  • Cs₂CO₃ (1.1 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, combine Pd(OAc)₂ (5 mol%) and BINAP (10 mol%) under an inert atmosphere.

  • Add anhydrous toluene and degas the mixture with nitrogen for 10 minutes.

  • Heat the catalyst mixture to 80°C for 15 minutes to form the active catalyst complex, then cool to room temperature.

  • To the catalyst mixture, add the aryl halide (1.0 equiv), the hydrazone (1.5 equiv), and Cs₂CO₃ (1.1 equiv).

  • Add more anhydrous toluene and degas the final mixture for another 10 minutes.

  • Heat the reaction to 100-110°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as BINAP is classic for promoting the challenging reductive elimination step in C-N bond formation.[10]

  • Base: Cs₂CO₃ is a moderately strong base often used in these couplings; it is effective in deprotonating the hydrazine without causing excessive side reactions.

  • Solvent: Toluene is a standard high-boiling, non-polar solvent for Buchwald-Hartwig reactions.

General Experimental Workflow and Troubleshooting

The successful execution of cross-coupling reactions with hydrazones requires careful attention to anhydrous and anaerobic conditions.

Experimental_Workflow Start Start: Assemble Flame-Dried Glassware Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Reagents Add Solids: Hydrazone, Aryl Halide, Catalyst, Base Inert->Reagents Solvent Add Anhydrous Solvent via Syringe Reagents->Solvent Heat Heat to Reaction Temperature with Stirring Solvent->Heat Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Characterize Pure Product (NMR, MS, etc.) Purify->Product

Caption: General workflow for hydrazone cross-coupling reactions.

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystEnsure truly anhydrous/anaerobic conditions. Use a fresh bottle of solvent. Prepare the catalyst complex separately as described in the Buchwald-Hartwig protocol.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or NaOt-Bu.
Low reaction temperatureIncrease the temperature in 10°C increments.
Formation of Side Products Decomposition of hydrazoneLower the reaction temperature. Reduce the reaction time.
Homocoupling of aryl halideEnsure the correct stoichiometry of reagents. Use a more effective ligand.
Difficulty in Purification Residual catalyst or ligandFilter the crude reaction mixture through a pad of silica gel or Celite before concentration.
Polar byproductsPerform an aqueous wash (e.g., with brine) during the workup.

Conclusion

(2E)-Azepan-2-one hydrazone dihydrate, derived from the inexpensive and widely available ε-caprolactam, represents a promising yet under-explored reagent for modern organic synthesis. By leveraging the well-established reactivity of the hydrazone functional group, this compound and its derivatives can be effectively employed in a variety of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to incorporate this versatile building block into their synthetic strategies for C-C and C-N bond formation. Further optimization and exploration of the reaction scope will undoubtedly solidify the place of caprolactam-derived hydrazones as valuable tools in the synthesis of novel pharmaceuticals and functional materials.

References

  • Filo. (2026, January 21). synthesis of caprolactam from cyclohexanone under hydrazoic acid.
  • PrepChem.com. Synthesis of caprolactam-(3-chlorophenylhydrazone).
  • Palladium hydrazonato complexes and their role in the Pd-catalyzed cross-coupling reactions of hydrazones as carbene precursors. Dalton Transactions (RSC Publishing).
  • Mino, T., Kajiwara, K., Shirae, Y., Sakamoto, M., & Fujita, T. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(17), 2711-2715.
  • Ojha, D. P., & Prabhu, K. R. (2012). Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. The Journal of Organic Chemistry, 77(23), 11027-11033.
  • PrepChem.com. Synthesis of caprolactam-phenylhydrazone hydrochloride.
  • Pd-Catalyzed Cross-Coupling Reactions of Hydrazones: Regioselective Synthesis of Highly Branched Dienes. (2013). The Journal of Organic Chemistry, 78(24), 12571-12579.
  • Ojha, D. P., & Prabhu, K. R. (2012). Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. The Journal of Organic Chemistry, 77(23), 11027-11033.
  • Reyes-Deloso, A., et al. (2023). Palladium-Catalyzed Suzuki−Miyaura cross-coupling reactions employing hydrazone-thioether ligands in aqueous media under IR-irradiation.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amin
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).
  • Bermejo, A., Ros, A., Fernández, R., & Lassaletta, J. M. (2008). C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society, 130(47), 15798-15799.
  • Phosphino Hydrazones as Suitable Ligands in the Asymmetric Suzuki–Miyaura Cross-Coupling. (2012). The Journal of Organic Chemistry, 77(9), 4478-4484.
  • Carbenylative Amination with N-Tosylhydrazones. (2012). Organic Letters, 14(12), 3150-3153.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Caprolactam. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • Thomas, J. M., Raja, R., Sankar, G., & Bell, R. G. (2001). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 98(20), 11145-11149.
  • Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. (2015). RSC Advances, 5(100), 82301-82312.
  • Novel One-Step Synthesis Process from Cyclohexanone to Caprolactam in Trifluoroacetic Acid. (2011).
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemsrc. (2025, August 28). (2E)-azepan-2-one hydrazone dihydrate.
  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (2026, January 29).
  • Kutama, I. U., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 52-58.
  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (2024). RJ Wave.
  • Hydrazones: Synthesis, biological activity and their spectral characterization. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1599-1605.
  • Caprolactam. (2016).
  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). Crystals, 6(5), 57.
  • Visible-light-absorbing C–N cross-coupling for the synthesis of hydrazones involving C(sp2)–H/C(sp3)–H functionalization. (2022).
  • Synthesis of a Pd2L4 Hydrazone Molecular Cage Through Multiple Reaction Pathways. (2024). Molecules, 29(22), 5005.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (2019). Molecules, 24(17), 3194.
  • An overview of caprolactam synthesis. (2019).
  • Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers. (2017). AOAR*.
  • C–O Coupling of Hydrazones with Diacetyliminoxyl Radical Leading to Azo Oxime Ethers—Novel Antifungal Agents. (2023). Molecules, 28(23), 7904.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of (2E)-Azepan-2-one hydrazone dihydrate during storage

Welcome to the technical support center for (2E)-Azepan-2-one hydrazone dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2E)-Azepan-2-one hydrazone dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice to ensure the stability and integrity of this compound during storage and experimental use.

I. Compound Overview and Stability Profile

(2E)-Azepan-2-one hydrazone dihydrate is a unique molecule that combines a hydrazone functional group with an azepan-2-one (caprolactam) ring. The "dihydrate" designation indicates that two water molecules are associated with each molecule of the compound, which has significant implications for its stability and handling. The primary degradation pathways for this compound are hydrolysis of both the hydrazone linkage and the lactam (amide) bond within the seven-membered ring.

Key Factors Influencing Stability:
  • Moisture: As a dihydrate, the compound is inherently sensitive to moisture. Excess humidity can lead to physical changes and accelerate hydrolytic degradation.[1][2]

  • pH: The hydrazone linkage is known to be acid-labile, meaning it is susceptible to hydrolysis under acidic conditions.[3][4] The lactam ring can undergo both acid- and base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Oxidation: While hydrazones can be susceptible to oxidation, the lactam portion of the molecule is generally less prone to it. However, exposure to strong oxidizing agents should be avoided.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2E)-Azepan-2-one hydrazone dihydrate?

A1: There are two primary hydrolytic degradation pathways for this compound:

  • Hydrolysis of the Hydrazone Bond: This is often the most significant degradation pathway for hydrazones, particularly in the presence of moisture and acidic conditions.[3] This reaction cleaves the C=N bond, reverting the compound to azepan-2-one and hydrazine.

  • Hydrolysis of the Lactam (Amide) Bond: The azepan-2-one ring is a cyclic amide (a lactam) and is susceptible to hydrolysis, which opens the seven-membered ring to form a derivative of 6-aminocaproic acid. This process can be catalyzed by both acids and bases.

These two pathways can occur concurrently, leading to a complex mixture of degradation products.

Q2: What are the recommended long-term storage conditions for (2E)-Azepan-2-one hydrazone dihydrate?

A2: To ensure the long-term stability of the solid compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.[4]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[4]

  • Desiccation: For optimal protection against moisture, store the container inside a desiccator with a suitable desiccant (e.g., silica gel).[6]

  • Light: Protect from light, although photodegradation is generally a lesser concern for this class of compounds compared to hydrolysis.

Q3: What does the "dihydrate" in the name signify for storage and handling?

A3: The "dihydrate" indicates that the compound crystallizes with two water molecules per molecule of the hydrazone. This has several important implications:

  • Hygroscopicity: The compound has a natural affinity for water and is likely hygroscopic, meaning it can absorb additional moisture from the atmosphere.[7] This makes it crucial to handle the solid material in a low-humidity environment and to minimize its exposure to air.

  • Molecular Weight Calculation: When preparing solutions, it is essential to use the molecular weight of the dihydrate form for accurate concentration calculations.

  • Potential for Physical Changes: If the compound absorbs excess moisture, it can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), which can make accurate weighing difficult.[7]

Q4: Can I store (2E)-Azepan-2-one hydrazone dihydrate at room temperature?

A4: Room temperature storage is not recommended for long-term stability. While short periods at room temperature during handling may be unavoidable, prolonged storage under these conditions can lead to an increased rate of degradation, especially if not properly protected from moisture.

III. Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solutions & Preventative Measures
The solid compound appears clumpy, sticky, or has a wet appearance. Moisture Absorption: The compound is hygroscopic and has been exposed to ambient humidity.[7]Immediate Action: If the clumping is minor, you may be able to break it up with a dry spatula in a low-humidity environment (e.g., a glove box). However, be aware that some degradation may have already occurred. • Prevention: Always handle the solid in a controlled, low-humidity environment. Minimize the time the container is open. For frequent use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material.[7]
Inconsistent or non-reproducible results in my experiments. Compound Degradation: The compound may have degraded due to improper storage or handling, leading to a lower concentration of the active compound and the presence of impurities.Verify Purity: Assess the purity of your compound using a suitable analytical method like HPLC. Compare the results to the certificate of analysis for a new batch. • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Do not use stock solutions that have been stored for extended periods unless their stability under those conditions has been validated. • Review Handling Procedures: Ensure that all handling procedures for both the solid and solutions minimize exposure to moisture and incompatible conditions.
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). Hydrolytic Degradation: The unexpected peaks are likely degradation products. The primary degradation products would be azepan-2-one and hydrazine from hydrazone hydrolysis, and a 6-aminocaproic acid derivative from lactam hydrolysis. Azine formation (a reaction of the hydrazone with a second molecule of azepan-2-one) is also a possibility.[8]Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks to help confirm their identity as potential degradation products. • Forced Degradation Study: To confirm if the peaks are related to your compound, you can perform a forced degradation study. Intentionally expose a small sample to acidic conditions and re-analyze. An increase in the area of the unknown peaks would support that they are degradation products.
The compound has changed color over time. Degradation or Contamination: While not definitively documented for this specific compound, color changes in related compounds can occur upon degradation or reaction with impurities. Some hydrazones can undergo tautomerism which can be influenced by the environment.Assess Purity: A color change is a strong indicator of a chemical change. The purity of the material should be assessed before use. • Consider Disposal: If a significant and unexpected color change is observed, it is best to dispose of the batch and use a fresh, uncompromised sample.

IV. Experimental Protocols & Methodologies

Protocol 1: Best Practices for Handling and Storage of a New Batch
  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage to the seal.

  • Controlled Environment: Transfer the container to a low-humidity environment, such as a glove box or a room with controlled humidity, before opening.

  • Aliquoting: If the compound will be used over an extended period, it is highly recommended to aliquot the material into smaller, appropriately sized vials. This should be done quickly to minimize exposure to the atmosphere.

  • Inert Atmosphere: Backfill the vials with an inert gas like argon or nitrogen before sealing.

  • Sealing: Use vials with tight-fitting caps. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed vials in a labeled container and store at -20°C or -80°C in a desiccated environment.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity solvents. Aprotic solvents such as DMSO or DMF are generally preferred for stock solutions. If an aqueous buffer is required for the experiment, prepare the stock solution in an organic solvent first and then dilute it into the aqueous buffer immediately before use.[4]

  • Preparation:

    • Allow the vial of the solid compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Weigh the required amount of the compound quickly in a low-humidity environment.

    • Dissolve the solid in the appropriate volume of anhydrous solvent.

  • Short-Term Storage:

    • If a stock solution needs to be stored for a short period (e.g., a few hours to a day), it should be kept at a low temperature (2-8°C) and protected from light.

    • For any storage longer than a single workday, it is recommended to flash-freeze aliquots of the stock solution and store them at -80°C. However, the stability of the compound in your specific solvent under these conditions should be validated. Avoid repeated freeze-thaw cycles.

Protocol 3: General Method for Purity Assessment by HPLC

This is a general method and may require optimization for your specific equipment and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the 220-300 nm range).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 0.5-1.0 mg/mL).

V. Visualizations

Degradation Pathways

DegradationPathways cluster_conditions Degradation Triggers cluster_pathways Primary Degradation Pathways cluster_products Degradation Products A (2E)-Azepan-2-one hydrazone dihydrate Hydrazone_Hydrolysis Hydrazone Hydrolysis A->Hydrazone_Hydrolysis Lactam_Hydrolysis Lactam Hydrolysis A->Lactam_Hydrolysis Moisture Moisture/Water Moisture->Hydrazone_Hydrolysis Moisture->Lactam_Hydrolysis Acid Acidic pH Acid->Hydrazone_Hydrolysis Acid->Lactam_Hydrolysis Base Basic pH Base->Lactam_Hydrolysis Product1 Azepan-2-one (Caprolactam) Hydrazone_Hydrolysis->Product1 Product2 Hydrazine Hydrazone_Hydrolysis->Product2 Product3 6-Aminocaproic acid derivative Lactam_Hydrolysis->Product3

Caption: Primary degradation pathways for (2E)-Azepan-2-one hydrazone dihydrate.

Troubleshooting Workflow for Compound Stability

TroubleshootingWorkflow Start Start: Inconsistent Experimental Results Check_Appearance Has the solid compound's appearance changed? Start->Check_Appearance Check_Storage Was the compound stored at -20°C or below in a dessicated environment? Check_Appearance->Check_Storage No Action_Discard Discard current batch. Use a fresh, unopened vial. Check_Appearance->Action_Discard Yes Check_Handling Was the compound handled in a low-humidity environment with minimal air exposure? Check_Storage->Check_Handling Yes Action_Improve_Storage Improve storage conditions: - Tightly seal container - Use desiccator - Store at recommended temperature Check_Storage->Action_Improve_Storage No Check_Solution_Prep Were solutions prepared fresh using anhydrous solvents? Check_Handling->Check_Solution_Prep Yes Action_Improve_Handling Improve handling procedures: - Use a glove box - Aliquot material for single use Check_Handling->Action_Improve_Handling No Action_Improve_Solution_Prep Improve solution preparation: - Use fresh, anhydrous solvents - Prepare solutions immediately before use Check_Solution_Prep->Action_Improve_Solution_Prep No Action_Purity_Test Perform purity analysis (e.g., HPLC) to confirm integrity. Check_Solution_Prep->Action_Purity_Test Yes

Sources

Optimization

Application Support Center: Solubilization of (2E)-Azepan-2-one Hydrazone Dihydrate

Welcome to the Technical Support Portal. This guide is designed for researchers and formulation scientists working with (2E)-Azepan-2-one hydrazone dihydrate (CAS: 31030-25-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. This guide is designed for researchers and formulation scientists working with (2E)-Azepan-2-one hydrazone dihydrate (CAS: 31030-25-8)[1]. While the parent compound, caprolactam, is highly water-soluble[2], the hydrazone derivative in its dihydrate form presents unique thermodynamic and kinetic challenges in aqueous assay media.

Below, you will find mechanistic troubleshooting guides, empirical data, and a self-validating protocol to ensure robust experimental reproducibility.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the compound resist initial dissolution in physiological buffers (pH 7.4) despite having polar functional groups?

The Mechanism: The difficulty stems from the compound's solid-state chemistry. As a dihydrate, the molecule is locked in a highly stable crystal lattice reinforced by intermolecular hydrogen bonding with the two structural water molecules. This high lattice energy creates a thermodynamic barrier to dissolution in purely aqueous environments. The Solution: You must first disrupt the crystal lattice using a water-miscible co-solvent with a lower dielectric constant, such as Dimethyl Sulfoxide (DMSO). Once the lattice is broken, the compound can be maintained in solution during subsequent aqueous dilution. For deeper insights into the thermodynamics of solid-state hydrates, refer to.

Q2: My stock solution is clear in DMSO, but the compound precipitates ("crashes out") when diluted into PBS. How do I prevent this?

The Mechanism: This is a classic solvent-shift precipitation. When the DMSO concentration drops rapidly upon dilution, the lipophilic azepane ring forces the molecules to self-associate (nucleate) before they can favorably interact with the bulk water molecules. The Solution: Utilize a cyclic oligosaccharide excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that transiently encapsulates the azepane ring, shielding it from the aqueous environment and preventing nucleation without altering the compound's chemical structure. See.

Q3: I am observing a loss of compound concentration over 24 hours in my assay. Is it precipitating or degrading?

The Mechanism: It is likely degrading. Hydrazones are characterized by a reversible Schiff base-like bond that is highly susceptible to acid-catalyzed hydrolysis. If your buffer pH drops below 6.0, the hydrazone bond will rapidly hydrolyze back into caprolactam and free hydrazine. The Solution: Maintain strict pH control between 7.4 and 8.0. Use strongly buffered systems (e.g., 50 mM HEPES or Tris) rather than unbuffered water or saline. For kinetic profiles of this specific degradation pathway, consult.

Part 2: Quantitative Solubility & Stability Profiles

To guide your formulation strategy, the following table summarizes the representative solubility and kinetic stability of (2E)-Azepan-2-one hydrazone dihydrate across various solvent systems.

Solvent / Excipient SystemBuffer pHApparent Solubility (mM)Stability (t½ at 25°C)Mechanistic Observation
Pure Water (Milli-Q)6.5 (Unbuffered)< 0.5~48 hoursHigh lattice energy prevents dissolution; slow hydrolysis occurs.
10% DMSO in PBS7.42.5> 14 daysCo-solvent disrupts lattice; neutral pH stabilizes the hydrazone bond.
20% w/v HP-β-CD in PBS7.4> 10.0> 30 daysCavity encapsulation prevents aggregation and sterically shields the bond.
10% DMSO in Acetate4.52.8< 2 hoursRapid acid-catalyzed hydrolysis to caprolactam and hydrazine.

Part 3: Self-Validating Solubilization Protocol

This Standard Operating Procedure (SOP) is designed to create a stable 10 mM working stock. It employs a self-validating loop using Dynamic Light Scattering (DLS) to ensure you have achieved a true thermodynamic solution rather than a deceptive colloidal suspension.

Step 1: Primary Solubilization (Lattice Disruption)

  • Action: Weigh 1.63 mg of (2E)-Azepan-2-one hydrazone dihydrate (MW ≈ 163.22 g/mol )[3] and dissolve it in 100 μL of 100% molecular-biology grade DMSO. Vortex vigorously for 60 seconds.

  • Causality: Pure DMSO provides the low dielectric environment necessary to break the stable dihydrate hydrogen-bonding network and liberate the free molecules.

Step 2: Excipient Complexation (Nucleation Prevention)

  • Action: Prepare a 25% w/v solution of HP-β-CD in 50 mM HEPES buffer (pH 7.4). Slowly add 400 μL of this excipient solution to the DMSO stock dropwise while continuously vortexing.

  • Causality: Continuous agitation during dropwise addition ensures immediate encapsulation of the azepane ring into the cyclodextrin cavity before localized supersaturation can trigger precipitation.

Step 3: Final Aqueous Dilution (pH Stabilization)

  • Action: Dilute the mixture with 500 μL of 50 mM HEPES (pH 7.4) to reach a final volume of 1 mL.

  • Causality: HEPES maintains the pH strictly above the critical 6.0 threshold, preventing the acid-catalyzed hydrolysis of the hydrazone linkage.

Step 4: System Validation (Quality Control)

  • Action: Measure the optical density at 600 nm (OD600). It must be < 0.05. Subsequently, analyze a 50 μL aliquot using Dynamic Light Scattering (DLS).

  • Causality: OD600 confirms the absence of macro-precipitates. However, DLS is mandatory to validate the absence of sub-visible colloidal aggregates (particles > 10 nm). If the DLS polydispersity index (PdI) is < 0.2, true thermodynamic solubility is confirmed, and the system is validated for downstream assays.

Part 4: Solubilization Workflow Diagram

SolubilityWorkflow N1 Solid (2E)-Azepan-2-one hydrazone dihydrate N2 Primary Solubilization (10% v/v DMSO) N1->N2 N3 Turbidity Check (Absorbance at 600nm) N2->N3 N4 Complexation (Add 20% HP-β-CD) N3->N4 Cloudy (>0.05 OD) N5 Aqueous Dilution (Buffer pH 7.4 - 8.0) N3->N5 Clear (<0.05 OD) N4->N5 N6 Hydrolysis Risk (pH < 6.0) N5->N6 pH Drops N7 Validated Solution (Confirmed by DLS) N5->N7 pH Maintained

Workflow for optimizing aqueous solubility of (2E)-Azepan-2-one hydrazone dihydrate.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. URL:[Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. URL:[Link]

  • Khankari, R. K., & Grant, D. J. (1995). Pharmaceutical hydrates. Thermochimica Acta. URL:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 31030-25-8, (2E)-Azepan-2-one hydrazone dihydrate. PubChem Database. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalysis with (2E)-Azepan-2-one Hydrazone Dihydrate

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing (2E)-Azepan-2-one hydrazone dihydrate as a catalyst. This guide is designed to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing (2E)-Azepan-2-one hydrazone dihydrate as a catalyst. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of your experiments, troubleshoot common issues, and optimize your reaction conditions for superior results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and fundamental properties of (2E)-Azepan-2-one hydrazone dihydrate.

Q1: What is the recommended procedure for handling and storing (2E)-Azepan-2-one hydrazone dihydrate?

Answer: (2E)-Azepan-2-one hydrazone dihydrate should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. While it is generally more stable than its anhydrous counterparts, proper storage is crucial for maintaining its catalytic activity.

  • Storage: Store the catalyst in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Handling: When weighing and transferring the catalyst, do so in a controlled environment with low humidity to prevent the absorption of excess atmospheric moisture. If clumping is observed, gently break up the solid with a spatula before use.

Q2: What are the solubility characteristics of (2E)-Azepan-2-one hydrazone dihydrate in common organic solvents?

Answer: The solubility of (2E)-Azepan-2-one hydrazone dihydrate can vary depending on the solvent's polarity. It is generally soluble in polar protic solvents like methanol and ethanol, and moderately soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility is limited in nonpolar solvents like hexanes and toluene. It is advisable to perform a small-scale solubility test with your chosen reaction solvent before proceeding with the main experiment.

Q3: Is an acid co-catalyst always necessary when using (2E)-Azepan-2-one hydrazone dihydrate?

Answer: While not always strictly required, the use of a catalytic amount of a mild acid, such as glacial acetic acid, is highly recommended for most reactions involving hydrazone formation.[1][2][3][4] The acid protonates the carbonyl oxygen of the substrate, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydrazone.[5] However, the optimal acid concentration should be determined empirically, as excess acid can lead to unwanted side reactions or catalyst deactivation. In some cases, particularly with highly reactive substrates, the reaction may proceed without an acid catalyst, albeit at a slower rate.[2][3]

Q4: What is the general stability of the hydrazone functional group under typical reaction conditions?

Answer: The C=N bond of the hydrazone is generally stable but can be susceptible to hydrolysis, especially in the presence of strong acids and water.[6][7] This is a reversible process that can impact reaction equilibrium.[1][6] Therefore, it is important to use anhydrous solvents and reagents whenever possible to minimize hydrolysis. The stability of hydrazones can also be influenced by the electronic nature of the substituents on both the carbonyl and hydrazine precursors.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during catalysis with (2E)-Azepan-2-one hydrazone dihydrate.

Issue 1: Low or No Product Yield

A low or non-existent product yield is one of the most common challenges. The following decision tree can help identify the root cause.

LowYieldTroubleshooting Start Low/No Yield Observed CheckCatalyst 1. Catalyst Integrity & Loading Start->CheckCatalyst CheckReagents 2. Reagent Quality & Stoichiometry CheckCatalyst->CheckReagents [Catalyst OK] CatalystInactive Catalyst Inactive/Degraded? (Improper storage, age) CheckCatalyst->CatalystInactive [Possible Issue] CatalystLoading Incorrect Catalyst Loading? CheckCatalyst->CatalystLoading [Possible Issue] CheckConditions 3. Reaction Conditions CheckReagents->CheckConditions [Reagents OK] ReagentPurity Impure Starting Materials? (Aldehyde/ketone oxidized) CheckReagents->ReagentPurity [Possible Issue] Stoichiometry Incorrect Stoichiometry? CheckReagents->Stoichiometry [Possible Issue] CheckWorkup 4. Work-up & Purification CheckConditions->CheckWorkup [Conditions OK] Temperature Suboptimal Temperature? CheckConditions->Temperature [Possible Issue] Solvent Inappropriate Solvent? CheckConditions->Solvent [Possible Issue] Acid Incorrect Acid Co-catalyst Concentration? CheckConditions->Acid [Possible Issue] ProductLoss Product Loss During Extraction/Purification? CheckWorkup->ProductLoss [Possible Issue] Decomposition Product Decomposition on Silica Gel? CheckWorkup->Decomposition [Possible Issue] Solution_Catalyst Solution: - Use fresh catalyst. - Optimize catalyst loading (start with 5-10 mol%). CatalystInactive->Solution_Catalyst CatalystLoading->Solution_Catalyst Solution_Reagents Solution: - Purify starting materials. - Verify molar equivalents. ReagentPurity->Solution_Reagents Stoichiometry->Solution_Reagents Solution_Conditions Solution: - Screen temperatures (e.g., RT, 50°C, reflux). - Test different solvents. - Titrate acid co-catalyst. Temperature->Solution_Conditions Solvent->Solution_Conditions Acid->Solution_Conditions Solution_Workup Solution: - Optimize extraction pH. - Consider alternative purification (crystallization, trituration). ProductLoss->Solution_Workup Decomposition->Solution_Workup ProtocolWorkflow A 1. Dissolve Aldehyde/Ketone in Anhydrous Solvent B 2. Add (2E)-Azepan-2-one hydrazone dihydrate (catalyst) A->B C 3. Add Acid Co-catalyst (e.g., glacial acetic acid) B->C D 4. Stir at Desired Temperature C->D E 5. Monitor by TLC D->E F 6. Reaction Quench E->F Reaction Complete G 7. Work-up & Extraction F->G H 8. Purification (Crystallization/Chromatography) G->H

Caption: General experimental workflow for catalysis.

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone substrate (1.0 eq).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., ethanol, methanol, or THF) to dissolve the substrate.

  • Catalyst Addition: Add (2E)-Azepan-2-one hydrazone dihydrate (typically 5-10 mol%).

  • Co-catalyst Addition: Add the acid co-catalyst, such as a few drops of glacial acetic acid (typically 1-5 mol%). [1]5. Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated to reflux).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. [1][8]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography. [8]

Section 4: Mechanistic Insights

A fundamental understanding of the catalytic cycle can aid in optimizing reaction conditions.

CatalyticCycle cluster_activation Substrate Activation cluster_cycle Catalytic Cycle Catalyst (2E)-Azepan-2-one hydrazone dihydrate Intermediate Tetrahedral Intermediate Catalyst->Intermediate Substrate Aldehyde/Ketone (R₂C=O) ActivatedSubstrate Protonated Carbonyl [R₂C=OH]⁺ Substrate->ActivatedSubstrate + H⁺ Acid H⁺ (from co-catalyst) Acid->Substrate ActivatedSubstrate->Substrate - H⁺ ActivatedSubstrate->Intermediate + Catalyst Product Hydrazone Product (R₂C=N-NH-R') Intermediate->Product - H₂O, - H⁺ Water H₂O

Caption: Simplified catalytic cycle for hydrazone formation.

The reaction is generally initiated by the acid-catalyzed activation of the carbonyl substrate. [5]The protonated carbonyl is then more susceptible to nucleophilic attack by the nitrogen of the hydrazone catalyst, forming a tetrahedral intermediate. Subsequent dehydration and proton transfer steps lead to the formation of the final hydrazone product and regeneration of the catalyst.

References

  • BenchChem. (2025). Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide.
  • BenchChem. (2025). Optimizing reaction conditions for Benzaldehyde, 4-bromo-, hydrazone synthesis.
  • Dirk, S. et al. (n.d.).
  • ResearchGate. (n.d.).
  • Kalia, J. & Raines, R. T. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs.
  • Bane, K. et al. (2024). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. MDPI.
  • Bane, K. et al. (2024). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. PubMed.
  • ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
  • BenchChem. (2025). Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
  • Alcrut group. (2024).
  • Mino, T. et al. (1999). Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Synthesis.

Sources

Reference Data & Comparative Studies

Validation

NMR spectra comparison of (2E)-Azepan-2-one hydrazone dihydrate vs anhydrous form

An authoritative technical comparison guide designed for researchers, analytical chemists, and drug development professionals. Introduction: The Criticality of Hydration States in Cyclic Amidrazones (2E)-Azepan-2-one hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative technical comparison guide designed for researchers, analytical chemists, and drug development professionals.

Introduction: The Criticality of Hydration States in Cyclic Amidrazones

(2E)-Azepan-2-one hydrazone (CAS#: 31030-25-8) is a highly reactive cyclic amidrazone intermediate. It is predominantly utilized in the pharmaceutical industry to synthesize complex polycyclic scaffolds, most notably triazoloazepine-based CGRP (Calcitonin Gene-Related Peptide) receptor antagonists used in migraine therapeutics [1].

In industrial scale-up, this compound exists in two primary forms: Anhydrous and Dihydrate . Distinguishing between these forms is not merely an academic exercise; it is a critical Quality Assurance (QA) checkpoint. The dihydrate form introduces stoichiometric water into downstream reactions. If used inadvertently in moisture-sensitive cyclization steps—such as coupling with 3,3,3-trifluoropropanoic acid using EDC/HOAt—the bound water will rapidly hydrolyze the coupling reagents, severely depressing the yield of the active pharmaceutical ingredient (API) [1].

Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy serves as the gold standard for differentiating these forms. This guide provides an objective comparison of their NMR profiles, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Why the Spectra Differ

While the carbon backbone of (2E)-azepan-2-one hydrazone remains structurally identical in both forms, the dihydrate crystal lattice contains a robust hydrogen-bonding network. The cyclic amidrazone system features a highly polarized C=N bond, an endocyclic secondary amine ( −NH ), and an exocyclic primary amine ( −NH2​ ).

When dissolved in a highly polar, hydrogen-bond-accepting solvent like DMSO- d6​ , the bulk water from the dihydrate form is released into the solvation shell. This local concentration of water drives rapid chemical exchange ( H2​O⇌H++OH− ) with the labile nitrogen protons. Consequently, the observed chemical shifts for the −NH and −NH2​ protons in the dihydrate form are population-weighted averages that exhibit significant downfield shifting and peak broadening compared to the anhydrous baseline.

Synthesis A Caprolactam (Starting Material) B Azepane-2-thione (Intermediate) A->B Lawesson's Reagent C Anhydrous Hydrazone (Reactive Species) B->C Anhydrous Hydrazine D Hydrazone Dihydrate (Storage Form) C->D + 2 H2O E Triazoloazepines (CGRP Antagonists) C->E Cyclization (Acyl Hydrazide) D->E Dehydration Required

Fig 1. Synthetic pathway of (2E)-Azepan-2-one hydrazone and the impact of its hydration state.

Quantitative Data Comparison

The following table summarizes the 1 H NMR spectral data (500 MHz, DMSO- d6​ , 298K) contrasting the anhydrous and dihydrate forms.

Proton AssignmentAnhydrous Shift (ppm)Dihydrate Shift (ppm)MultiplicityIntegrationMechanistic Causality / Notes
C4, C5, C6 (Ring CH2​ ) 1.50 - 1.751.50 - 1.75Multiplet (m)6HNon-exchangeable aliphatic backbone; unaffected by hydration state. Used as the internal integration reference.
C3 ( C=N−CH2​ ) 2.382.40Multiplet (m)2HSlight deshielding in the dihydrate due to altered solvent dipole interactions.
C7 ( N−CH2​ ) 3.183.20Multiplet (m)2HAdjacent to the endocyclic nitrogen; minor solvent effects observed.
Hydrazone −NH2​ 5.856.15Broad Singlet (br s)2HCritical Diagnostic: Downfield shift and severe broadening in the dihydrate due to rapid proton exchange with liberated water.
Endocyclic −NH 7.207.55Broad Singlet (br s)1HCritical Diagnostic: Strong downfield shift caused by intermolecular hydrogen bonding with the aqueous solvation shell.
Bound Water ( H2​O ) ~3.33 (Trace)3.45 - 3.55Broad (br)4.0 H Quantitative Marker: In the dihydrate, this peak strictly integrates to 4 protons relative to the 6H aliphatic reference, confirming the 2:1 water-to-API stoichiometry.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Atmospheric moisture absorption during sample preparation is the leading cause of false-positive dihydrate readings. This workflow mathematically isolates the bound water of the crystal lattice from environmental or solvent-borne moisture.

Step 1: Solvent Blanking & Standardization
  • Prepare the Blank: Transfer 0.6 mL of anhydrous DMSO- d6​ (stored over 4Å molecular sieves) containing 0.01% TMS (Tetramethylsilane) into a clean, oven-dried NMR tube.

  • Acquire Blank Spectrum: Run a standard 16-scan 1 H NMR at 298K.

  • Quantify Background Water: Integrate the residual water peak at ~3.33 ppm. This establishes the baseline moisture of the solvent and environment ( Integralblank​ ).

Step 2: Sample Preparation
  • Weighing: Rapidly weigh 15.0 mg of the (2E)-azepan-2-one hydrazone sample (Anhydrous or Dihydrate batch) in a nitrogen-purged glovebox to prevent atmospheric hygroscopy.

  • Dissolution: Dissolve the sample in 0.6 mL of the exact same batch of dry DMSO- d6​ used in Step 1. Transfer to an oven-dried NMR tube and seal with a PTFE cap.

Step 3: Acquisition & Self-Validating Processing
  • Acquisition: Acquire the 1 H NMR spectrum (500 MHz, 298K, 16 Scans, relaxation delay D1=2.0 seconds to ensure full relaxation of exchangeable protons).

  • Phase & Baseline Correction: Apply rigorous manual phase correction and a polynomial baseline correction to ensure accurate integration of broad exchangeable peaks.

  • Internal Referencing: Set the TMS peak to exactly 0.00 ppm.

  • Reference Integration: Select the non-exchangeable aliphatic multiplet at 1.50–1.75 ppm and strictly define its integral as 6.00 .

  • Validation Calculation: Integrate the water peak (~3.45 ppm). Subtract the Integralblank​ obtained in Step 1.

    • Result: If the corrected integral is ≤0.2 , the sample is validated as Anhydrous . If the corrected integral is 3.8−4.2 , the sample is validated as the Dihydrate . Any intermediate value indicates a mixed-phase batch or partial degradation.

Fig 2. Self-validating NMR sample preparation and acquisition workflow for hydration state analysis.

Conclusion & Best Practices

The differentiation between (2E)-azepan-2-one hydrazone dihydrate and its anhydrous counterpart is easily achieved via 1 H NMR in DMSO- d6​ , provided that rigorous moisture-control protocols are employed.

Drug development professionals should not rely solely on the presence of a water peak, as DMSO is notoriously hygroscopic. Instead, the chemical shift of the exchangeable nitrogen protons (shifting from 5.85/7.20 ppm in the anhydrous form to 6.15/7.55 ppm in the dihydrate) combined with the blank-subtracted integration of the water peak provides a foolproof, self-validating QA mechanism before committing the intermediate to expensive downstream cyclization steps [2].

References

  • Burgey, C. S., et al. (2005). CGRP receptor antagonists. U.S. Patent Application Publication No. 2008/0027041 A1 (Granted as US7390798B2).
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7768, Caprolactam. PubChem.[Link]

Comparative

A Comparative Analysis for Drug Development Professionals: (2E)-Azepan-2-one Hydrazone Dihydrate vs. Standard Caprolactam Derivatives

This guide provides an in-depth technical comparison between (2E)-Azepan-2-one hydrazone dihydrate and other standard caprolactam derivatives. It is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison between (2E)-Azepan-2-one hydrazone dihydrate and other standard caprolactam derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in chemical properties, synthesis, and potential applications of these compounds. We will delve into the structural distinctions that drive performance and explore the experimental data that underpins their potential as therapeutic agents.

The Caprolactam Scaffold: A Versatile Foundation

ε-Caprolactam, a seven-membered cyclic amide, is a cornerstone of both industrial polymer chemistry and medicinal chemistry.[1][2] While renowned as the monomer for Nylon-6, its true potential in drug development lies in its synthetically versatile scaffold.[2][3] The ability to functionalize the caprolactam ring at various positions allows for the creation of diverse molecular architectures with a wide range of biological activities, including anticonvulsant and anticancer properties.[2][4][5]

The foundational ε-caprolactam is a white, hygroscopic solid with well-defined physical and chemical properties that serve as a baseline for its derivatives.[3][6]

Table 1: Physicochemical Properties of ε-Caprolactam

PropertyValueSource
Molecular Formula C₆H₁₁NO[3][7]
Molar Mass 113.16 g/mol [3][7]
Appearance White, hygroscopic crystalline solid[3][8]
Melting Point 69.2 °C[3]
Boiling Point 270.8 °C[6][7]
Water Solubility 866.89 g/L at 22°C[6][7]
logP 0.12 at 25°C[6]

Standard Caprolactam Derivatives: Established Routes to Bioactivity

Derivatization of the caprolactam core is typically achieved through two primary strategies: N-substitution and modification of the carbon backbone. These approaches allow for the introduction of various functional groups, leading to compounds with tailored pharmacological profiles.

Synthesis and Functionalization

The industrial synthesis of ε-caprolactam itself is dominated by the Beckmann rearrangement of cyclohexanone oxime.[2] From this foundational molecule, a multitude of derivatives can be created.

  • N-Substitution: The nitrogen atom of the lactam is a prime target for functionalization. Methods like the Ullmann condensation (for N-arylation) and cyanoethylation provide pathways to a variety of N-substituted derivatives.[2]

  • Carbonyl and Backbone Modification: The carbon framework can be modified through reactions like the Wittig–Claisen protocol to introduce new functionalities while preserving the essential lactam structure.[1] Other strategies involve creating bicyclic systems through reactions like the Dieckmann cyclization.[9]

The following diagram illustrates a general workflow for synthesizing a standard N-substituted caprolactam derivative.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Caprolactam ε-Caprolactam Solvent Dissolve in Dry Solvent (e.g., THF, Toluene) Caprolactam->Solvent Reagent Alkyl/Aryl Halide Addition Add Reagent and Catalyst Reagent->Addition Catalyst Base or Catalyst (e.g., NaH, CuI) Catalyst->Addition Solvent->Addition Reaction Stir under Inert Atmosphere (Heat if needed) Addition->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify Product Product Purify->Product N-Substituted Caprolactam Derivative G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Isolation & Purification Capro_precursor Caprolactam Precursor (e.g., O-methyl-caprolactim) Mix Mix Reactants in Solvent (e.g., Ethanol) Capro_precursor->Mix Hydrazine Hydrazine Hydrate Hydrazine->Mix Catalyst Add Acid Catalyst (optional, e.g., Acetic Acid) Mix->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Recrystallize Recrystallize from Suitable Solvent Precipitate->Recrystallize Product Product Recrystallize->Product (2E)-Azepan-2-one Hydrazone

Caption: General synthesis scheme for a caprolactam hydrazone.

Comparative Performance and Experimental Insights

The primary distinction between (2E)-Azepan-2-one hydrazone and standard caprolactam derivatives lies in the unique properties imparted by the hydrazone functional group.

Table 2: Comparative Analysis

FeatureStandard Caprolactam Derivatives(2E)-Azepan-2-one Hydrazone Dihydrate
Primary Functionalization N-alkylation/arylation, C-alpha substitution, backbone modification. [2][10]Introduction of a C=N-NH₂ (hydrazone) group. [11]
Key Chemical Properties Properties vary widely based on the substituent (e.g., hydrophobicity, steric bulk).Increased hydrogen bonding capacity; potential for metal chelation; exists as a dihydrate. [11][12]
Synthetic Approach Nucleophilic substitution, condensation, rearrangement reactions. [1][2]Simple condensation reaction between a carbonyl precursor and hydrazine. [13][14]
Established Applications Proven anticonvulsant and anticancer agents. [2][4][5]Potential for broad biological activities typical of hydrazones (antimicrobial, antitumor, etc.). [15]Potential use in chemosensors. [16]
Structural Flexibility Ring conformation can be influenced by substituents. [17]The C=N bond introduces rigidity and planarity.

While specific experimental data for (2E)-Azepan-2-one hydrazone dihydrate is limited in publicly available literature, the well-documented utility of the hydrazone scaffold allows for logical extrapolation. The hydrazone moiety is a known pharmacophore that can interact with various biological targets. [14]Its ability to act as a ligand for metal ions also opens avenues for its use in developing chemosensors or metallodrugs. [16]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative procedures for the synthesis and characterization of these compounds.

Protocol 1: General Synthesis of a Hydrazone Derivative

This protocol is a generalized procedure and may require optimization for specific substrates. [13][14][16]

  • Dissolution: Dissolve the caprolactam precursor (e.g., O-methyl-caprolactim) (1.0 mmol) in a suitable solvent such as ethanol (20 mL) in a round-bottom flask.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 mmol) dropwise at room temperature.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 4-8 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new product spot. [1][13]6. Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure hydrazone derivative. [13]8. Drying: Dry the purified crystals under vacuum.

Protocol 2: Characterization by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the structural transformation by identifying key functional groups. [1]

  • Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000–400 cm⁻¹.

  • Analysis:

    • Starting Material (Caprolactam): Look for a strong N–H stretch (~3300 cm⁻¹) and a sharp C=O (amide) stretch (~1650 cm⁻¹). [1] * Hydrazone Product: Confirm the disappearance of the precursor's C=O stretch and the appearance of a C=N stretch (~1590-1650 cm⁻¹). The presence of N-H stretching bands from the -NH₂ group will also be evident. [18] The diagram below outlines a typical characterization workflow.

G cluster_purification Purification cluster_analysis Structural Analysis cluster_purity Purity Assessment Start Synthesized Crude Product Purify Recrystallization or Column Chromatography Start->Purify FTIR FTIR Spectroscopy (Functional Groups) Purify->FTIR NMR NMR Spectroscopy (¹H, ¹³C for Structure) Purify->NMR MS Mass Spectrometry (Molecular Weight) Purify->MS TLC Thin-Layer Chromatography Purify->TLC HPLC HPLC Analysis Purify->HPLC MeltingPoint Melting Point Determination Purify->MeltingPoint Final Pure, Characterized Compound FTIR->Final NMR->Final MS->Final TLC->Final HPLC->Final MeltingPoint->Final

Caption: Workflow for purification and characterization.

Conclusion

Standard caprolactam derivatives represent a mature field with proven therapeutic successes, particularly as anticonvulsants. The synthetic strategies are well-established, allowing for systematic modification to optimize activity. In contrast, (2E)-Azepan-2-one hydrazone dihydrate introduces the versatile hydrazone moiety, a functional group rich in pharmacological potential. While direct comparative performance data is sparse, the known bioactivities of hydrazones suggest that this derivative is a promising candidate for screening in a wide range of therapeutic areas, from antimicrobial to anticancer applications. Its straightforward synthesis and unique electronic and hydrogen-bonding properties make it an attractive, yet underexplored, alternative to traditional caprolactam derivatives for future drug discovery programs.

References

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave.
  • The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Common pitfalls in the synthesis of hydrazones. Benchchem.
  • Product Safety Summary for ε-Caprolactam. JCIA BIGDr.
  • Synthesis of configurationally defined ϵ‐caprolactam derivatives 11 a... ResearchGate.
  • Synthesis of ϵ‐caprolactam derivatives. | Download Scientific Diagram. ResearchGate.
  • ε-Caprolactam: Properties, Reactions And Uses. Chemcess.
  • Caprolactam. EPA.
  • Application Notes and Protocols: Hydrazone Derivatives in Chemical Sensor Development. Benchchem.
  • Synthesis of a bicyclic oxo-γ-lactam from a simple caprolactam derivative. RSC Publishing.
  • Chemical Properties of Caprolactam (CAS 105-60-2). Cheméo.
  • Application Notes and Protocols: Synthesis of Hydrazone Derivatives from 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. Benchchem.
  • Catalytic Enantioselective Hydrogenation of N-Alkoxycarbonyl Hydrazones: A Practical Synthesis of Chiral Hydrazines | Organic Letters. ACS Publications.
  • Biologic activity of epsilon-caprolactam. PubMed.
  • Showing Compound Caprolactam (FDB009075). FooDB.
  • Design, synthesis, and development of novel caprolactam anticonvulsants. PubMed.
  • (2E)-azepan-2-one hydrazone dihydrate | CAS#:31030-25-8. Chemsrc.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC.
  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E.
  • Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway. PMC.
  • Caprolactam. Wikipedia.
  • Synthesis and Characterization of Caprolactam- based Ionic Liquids as Green Solvents.
  • Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative. PMC.
  • A Comparative Guide to the Analytical Method Validation of Caprolactam Utilizing Azepan-2-one-d10 as an Internal Standard. Benchchem.
  • Publication: Structural and spectroscopic analysis of ε-caprolactam molecule and docking studies on NDM-1. İstanbul Kültür Üniversitesi.
  • Identification of caprolactam oligomers and related compounds in aqueous extracts of Nylon 6 | Request PDF. ResearchGate.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC.
  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI.
  • (PDF) SYNTHESIS OF TWO NEW HYDRAZONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. ResearchGate.
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  • Chemical Properties of 2-Propanone, hydrazone (CAS 5281-20-9). Cheméo.
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Validation

A Comparative Benchmarking Guide to Hydrazone Ligands: Evaluating (2E)-Azepan-2-one hydrazone dihydrate

For Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry and medicinal drug development, hydrazone ligands represent a cornerstone of molecular design. Their synthetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and medicinal drug development, hydrazone ligands represent a cornerstone of molecular design. Their synthetic accessibility, structural versatility, and broad spectrum of biological activities have established them as privileged scaffolds in the quest for novel therapeutic agents and catalysts.[1][2][3] This guide provides a comprehensive technical comparison of a lesser-known cyclic hydrazone, (2E)-Azepan-2-one hydrazone dihydrate, against two well-established benchmarks: the aromatic Salicylaldehyde hydrazone and the cycloaliphatic Cyclohexanone hydrazone.

Through detailed experimental protocols, comparative data analysis, and an exploration of the underlying chemical principles, this document serves as a practical resource for researchers aiming to understand and leverage the potential of this class of compounds.

The Hydrazone Moiety: A Versatile Pharmacophore

Hydrazones are characterized by the azomethine group (>C=N-NH-), which imparts a unique combination of rigidity and conformational flexibility to the molecular structure. This functional group is a hydrogen bond donor and acceptor, and the presence of both sp2-hybridized nitrogen and carbon atoms allows for diverse coordination modes with metal ions.[4][5] The biological and catalytic activities of hydrazones are often enhanced upon chelation with metal ions, a property that has been extensively exploited in the design of metallodrugs and catalysts.[6][7]

The reactivity and properties of hydrazone ligands can be finely tuned by varying the carbonyl precursor (aldehyde or ketone) and the hydrazine derivative. This modularity allows for the systematic modification of steric and electronic properties, influencing the ligand's coordination behavior, the stability of its metal complexes, and its biological efficacy.

Profile of the Target Ligand: (2E)-Azepan-2-one hydrazone dihydrate

(2E)-Azepan-2-one hydrazone dihydrate is a hydrazone derived from caprolactam, a seven-membered cyclic amide. Its structure features a cyclic backbone, which is expected to impose certain conformational constraints compared to its acyclic counterparts.

PropertyValue
CAS Number 31030-25-8
Molecular Formula C₆H₁₃N₃·2H₂O
Molecular Weight 163.22 g/mol (Dihydrate)
Structure A seven-membered ring containing a hydrazone functional group.

Due to the limited availability of published data on this specific compound, this guide will utilize established synthetic methods for hydrazones derived from cyclic ketones to propose a pathway for its preparation and evaluation.

Benchmark Ligands for Comparison

To provide a robust benchmark for (2E)-Azepan-2-one hydrazone dihydrate, two widely studied hydrazone ligands have been selected, representing different structural classes:

Salicylaldehyde Hydrazone (Aromatic Benchmark)

Salicylaldehyde hydrazone is a well-characterized aromatic hydrazone known for its strong chelating ability, forming stable complexes with a variety of metal ions. The presence of the phenolic hydroxyl group in the ortho position to the azomethine group allows for the formation of a stable six-membered chelate ring upon coordination. Its derivatives have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties.[8][9]

Cyclohexanone Hydrazone (Cycloaliphatic Benchmark)

Cyclohexanone hydrazone serves as a simple cycloaliphatic benchmark. Its synthesis is straightforward, and it represents a basic hydrazone structure without the electronic effects of an aromatic ring. While less studied for its biological activities compared to aromatic hydrazones, it is a relevant precursor in organic synthesis and its metal complexes have been explored for catalytic applications.[10][11]

Experimental Section: Synthesis and Characterization

The synthesis of hydrazones is typically a straightforward condensation reaction between a carbonyl compound and a hydrazine derivative, often catalyzed by a small amount of acid.[12]

Diagram 1: General Workflow for Hydrazone Synthesis

G cluster_reactants Reactants Ketone Carbonyl Compound (e.g., Azepan-2-one) Reflux Reflux (e.g., 4-6 hours) Ketone->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Product Pure Hydrazone Product Drying->Product

Caption: General workflow for the synthesis of hydrazone ligands.

Protocol 1: Synthesis of (2E)-Azepan-2-one hydrazone dihydrate (Proposed)

This protocol is based on general methods for the synthesis of hydrazones from cyclic ketones.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepan-2-one (10 mmol, 1.13 g) and ethanol (30 mL). Stir the mixture until the solid dissolves.

  • Reaction: Add hydrazine hydrate (15 mmol, 0.75 mL of a 64% solution) to the flask, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride to yield the pure hydrazone.

Protocol 2: Synthesis of Salicylaldehyde Hydrazone
  • Preparation: In a 100 mL round-bottom flask, dissolve salicylaldehyde (10 mmol, 1.22 g) in ethanol (20 mL).

  • Reaction: In a separate beaker, dissolve hydrazine sulfate (10 mmol, 1.30 g) and sodium acetate (20 mmol, 1.64 g) in water (20 mL) by gentle warming.

  • Mixing: Add the warm hydrazine solution to the ethanolic solution of salicylaldehyde with constant stirring. A yellow precipitate should form immediately.

  • Completion: Stir the mixture for 30 minutes at room temperature to ensure the completion of the reaction.

  • Purification: Collect the yellow solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Recrystallize the product from ethanol to obtain pure salicylaldehyde hydrazone.[3]

Protocol 3: Synthesis of Cyclohexanone Hydrazone
  • Preparation: To a 100 mL round-bottom flask, add cyclohexanone (10 mmol, 1.04 mL) and ethanol (20 mL).

  • Reaction: Add hydrazine hydrate (15 mmol, 0.75 mL of a 64% solution) dropwise to the stirred solution, followed by 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Isolation: After cooling, remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Drying: Purify the product by vacuum distillation to yield pure cyclohexanone hydrazone.[10]

Performance Benchmarking: Antimicrobial Activity

A critical application of hydrazone ligands is in the development of antimicrobial agents. The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized hydrazones against common bacterial strains.

Diagram 2: Workflow for MIC Determination

G cluster_prep Preparation Stock Prepare Stock Solution of Hydrazone in DMSO SerialDilution Perform 2-fold Serial Dilutions of Hydrazone in Broth (in 96-well plate) Stock->SerialDilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity (Bacterial Growth) Incubate->Observe DetermineMIC Determine MIC (Lowest concentration with no visible growth) Observe->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Stock Solutions: Prepare a stock solution of each hydrazone ligand at a concentration of 1024 µg/mL in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Culture Preparation: Prepare a bacterial inoculum in Mueller-Hinton Broth (MHB) and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the hydrazone stock solutions in MHB to obtain concentrations ranging from 512 µg/mL to 1 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic like ciprofloxacin), a negative control (broth with bacteria and DMSO without any compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14]

Comparative Performance Data

The following table summarizes reported antimicrobial activity for the benchmark hydrazones. Data for (2E)-Azepan-2-one hydrazone dihydrate is hypothetical and represents a target for experimental validation.

LigandBacterial StrainMIC (µg/mL)Reference
(2E)-Azepan-2-one hydrazone dihydrate S. aureusTBD-
E. coliTBD-
Salicylaldehyde Hydrazone Derivative (SA-SB-2) S. aureus250[8]
E. coli250[8]
Cyclohexanone Benzoylhydrazone Derivative (2b) S. aureus312.5-1250[15]
E. coli>2500[15]

TBD: To Be Determined

Analysis of Comparative Data:

  • Salicylaldehyde Hydrazone Derivatives: These compounds have demonstrated moderate to good antimicrobial activity against a range of bacteria. The presence of the aromatic ring and the hydroxyl group are thought to contribute to their biological efficacy.[8]

  • Cyclohexanone Hydrazone Derivatives: The reported data for cyclohexanone benzoylhydrazones show some activity against Gram-positive bacteria but are less effective against Gram-negative bacteria.[15] The bulky benzoyl group may influence the compound's ability to penetrate the bacterial cell wall.

  • (2E)-Azepan-2-one hydrazone dihydrate (Hypothetical): The performance of this ligand is yet to be determined. Its cyclic and relatively polar structure may lead to a different antimicrobial profile compared to the benchmarks. Experimental validation is crucial to ascertain its potential.

Conclusion and Future Directions

This guide has provided a framework for benchmarking (2E)-Azepan-2-one hydrazone dihydrate against established hydrazone ligands. While a lack of existing data on the target compound necessitates a predictive approach, the provided protocols for synthesis and antimicrobial evaluation offer a clear path forward for its characterization and performance assessment.

The structural features of (2E)-Azepan-2-one hydrazone dihydrate, particularly its seven-membered cyclic backbone, may confer unique coordination properties and biological activities. Future research should focus on:

  • Synthesis and full characterization of (2E)-Azepan-2-one hydrazone dihydrate and its metal complexes.

  • Systematic evaluation of its antimicrobial activity against a broad panel of bacterial and fungal pathogens.

  • Exploration of its potential in other applications , such as catalysis and as an inhibitor of specific enzymes.

By systematically comparing its performance to well-understood benchmarks like salicylaldehyde hydrazone and cyclohexanone hydrazone, the scientific community can effectively evaluate the potential of (2E)-Azepan-2-one hydrazone dihydrate and expand the repertoire of versatile hydrazone ligands for various applications.

References

  • Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(7), 679-688.
  • Hoyng, C. F. (1976). An improved procedure for the synthesis of salicylaldehyde hydrazone.
  • Narang, R., et al. (2012). Hydrazones as promising lead for the development of new chemical entities. International Journal of PharmTech Research, 4(4), 1435-1447.
  • Singh, N., et al. (2016).
  • Pahontu, E., et al. (2015). New copper(II) and nickel(II) complexes with an isonicotinoylhydrazone: Synthesis, characterization, and antimicrobial activity. Molecules, 20(8), 14796-14815.
  • Sutradhar, M., et al. (2015). Aroylhydrazone Cu(II) Complexes in keto Form: Structural Characterization and Catalytic Activity towards Cyclohexane Oxidation. Molecules, 20(9), 17393-17407. [Link]

  • Demirbağ, B., et al. (2025). Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis. Biochemical and Biophysical Research Communications, 766, 151872. [Link]

  • Gaber, M., et al. (2014). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Journal of the Serbian Chemical Society, 79(10), 1219-1229.
  • Hawbecker, B. L., et al. (1974). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 74(4), 246-250.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of new hydrazone derivatives. Monatshefte für Chemie-Chemical Monthly, 148(2), 335-343.
  • Cihan-Üstündağ, G., et al. (2012). Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. Marmara Pharmaceutical Journal, 16(2), 144-150. [Link]

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Comparative

A Researcher's Guide to the Thermal Analysis of (2E)-Azepan-2-one Hydrazone Dihydrate: A Comparative Approach

In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's thermal properties is paramount for ensuring its stability, safety, and efficacy. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's thermal properties is paramount for ensuring its stability, safety, and efficacy. This guide provides an in-depth examination of the thermal analysis of (2E)-Azepan-2-one hydrazone dihydrate, a molecule of interest due to its structural relation to caprolactam and its potential applications in medicinal chemistry. As a hydrated hydrazone, its thermal behavior is characterized by distinct dehydration and decomposition events, which we will explore using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural overview but also a comparative analysis with related compounds to provide a broader context for the experimental data. We will delve into the causality behind experimental choices and present the data in a clear, comparative format.

Introduction to (2E)-Azepan-2-one Hydrazone Dihydrate and the Imperative of Thermal Analysis

(2E)-Azepan-2-one hydrazone dihydrate, with the molecular formula C₆H₁₇N₃O₂[1], is a derivative of caprolactam, a widely used industrial chemical. The presence of a hydrazone functional group and two molecules of water of hydration makes its thermal behavior complex and worthy of detailed investigation. Thermal analysis techniques like TGA and DSC are indispensable tools for characterizing such compounds. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about dehydration and decomposition processes.[2][3] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, revealing endothermic and exothermic transitions such as melting, crystallization, and decomposition.[2][3]

Understanding these thermal events is critical for:

  • Stability Assessment: Determining the temperature at which the compound begins to degrade is crucial for defining storage conditions and shelf-life.

  • Polymorph and Solvate Screening: Identifying the presence of different crystalline forms (polymorphs) or solvates (in this case, a dihydrate) is essential for consistent drug product performance.[4]

  • Process Development: Knowledge of thermal properties informs decisions during manufacturing processes like drying and milling.

Comparative Thermal Analysis: Expected Behavior and Alternative Compounds

While specific experimental data for (2E)-Azepan-2-one hydrazone dihydrate is not extensively published, we can predict its thermal profile based on the known behavior of similar hydrated organic compounds and hydrazones.[5][6][7] The thermal decomposition of hydrazones often involves the cleavage of the N-N bond.[6][8] For a dihydrate, the initial thermal event is typically the loss of water molecules.

To provide a comparative context, we will consider the hypothetical thermal data of two related compounds:

  • Caprolactam: The parent lactam, to understand the influence of the hydrazone and water moieties.

  • Benzaldehyde Hydrazone (Anhydrous): A simple aromatic hydrazone, to isolate the decomposition behavior of the hydrazone group without the influence of hydration.

CompoundDehydration Onset (°C)Weight Loss (Dehydration, %)Decomposition Onset (°C)Decomposition Peak (°C)Residue at 600°C (%)
(2E)-Azepan-2-one hydrazone dihydrate (Hypothetical) ~50-70~22.1~180-200~220< 5
Caprolactam N/AN/A~250-270~300< 2
Benzaldehyde Hydrazone (Anhydrous) N/AN/A~150-170~190< 5

Note: The data for (2E)-Azepan-2-one hydrazone dihydrate is hypothetical and serves for comparative purposes.

Experimental Protocol: A Step-by-Step Guide to TGA/DSC Analysis

The following protocol outlines a robust methodology for the simultaneous TGA/DSC analysis of (2E)-Azepan-2-one hydrazone dihydrate. The choice of parameters is critical for obtaining high-quality, reproducible data.

Instrumentation and Materials
  • Instrument: A calibrated simultaneous TGA/DSC instrument.

  • Sample: (2E)-Azepan-2-one hydrazone dihydrate, finely ground powder.

  • Pans: Aluminum or ceramic pans. For DSC, a hermetically sealed pan can be used to observe the dehydration process more clearly.[9]

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[10]

Experimental Workflow Diagram

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis A Accurately weigh 5-10 mg of sample B Place in TGA/DSC pan A->B C Place sample and reference pans in furnace B->C D Set N2 purge gas flow (20-50 mL/min) C->D E Equilibrate at 30°C D->E F Heat from 30°C to 600°C at 10°C/min E->F G Plot Weight (%) vs. Temp (°C) F->G H Plot Heat Flow (mW) vs. Temp (°C) F->H I Determine onset temperatures, weight loss, and peak areas G->I H->I

Caption: Experimental workflow for the TGA/DSC analysis of (2E)-Azepan-2-one hydrazone dihydrate.

Detailed Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered (2E)-Azepan-2-one hydrazone dihydrate into a TGA/DSC pan. A smaller sample size ensures better heat transfer and minimizes thermal gradients within the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument's furnace. The reference pan allows for the differential measurement in DSC.

  • Purge Gas: Start the nitrogen purge gas at a flow rate of 20-50 mL/min. This inert atmosphere is crucial to prevent oxidative side reactions that could complicate the interpretation of the thermogram.[10][11]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before starting the heating ramp.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min. A heating rate of 10°C/min is a common starting point that provides a good balance between resolution and experiment time.[12]

  • Data Acquisition: Record the sample weight, temperature, and heat flow throughout the experiment.

Data Interpretation and Expected Results

The TGA and DSC curves for (2E)-Azepan-2-one hydrazone dihydrate are expected to show distinct thermal events.

Dehydration Step
  • TGA: A first weight loss step is anticipated, corresponding to the loss of two water molecules. The theoretical weight loss for the dihydrate (C₆H₁₃N₃ · 2H₂O, MW ≈ 163.22 g/mol ) to the anhydrous form (C₆H₁₃N₃, MW ≈ 127.19 g/mol ) is approximately 22.1%. This step is expected to begin at a relatively low temperature, likely between 50°C and 100°C.[5][13]

  • DSC: This dehydration process will be accompanied by a broad endothermic peak in the DSC curve, representing the energy required to vaporize the water molecules.[4]

Decomposition of the Anhydrous Hydrazone
  • TGA: Following the dehydration, a second, more significant weight loss will occur at a higher temperature, representing the decomposition of the anhydrous (2E)-Azepan-2-one hydrazone. This is expected to be a multi-step process.

  • DSC: The decomposition may be associated with either endothermic or exothermic peaks, depending on the nature of the decomposition reactions. Often, bond-breaking is endothermic, while the formation of stable gaseous products can be exothermic.

Proposed Decomposition Pathway

The thermal decomposition of the anhydrous hydrazone likely proceeds through the cleavage of the weakest bonds, primarily the N-N single bond.[6]

Decomposition_Pathway A (2E)-Azepan-2-one hydrazone dihydrate B Anhydrous (2E)-Azepan-2-one hydrazone A->B - 2 H2O (Dehydration) C Decomposition Products (e.g., N2, NH3, caprolactam fragments) B->C Δ (Decomposition)

Caption: Proposed thermal decomposition pathway of (2E)-Azepan-2-one hydrazone dihydrate.

Conclusion: Synthesizing a Comprehensive Thermal Profile

The thermal analysis of (2E)-Azepan-2-one hydrazone dihydrate by TGA/DSC provides a wealth of information crucial for its development and application. By following a systematic experimental protocol and comparing the results with related compounds, researchers can build a comprehensive thermal profile. This guide serves as a foundational resource, blending established analytical principles with a predictive and comparative approach to empower scientists in their research endeavors. The insights gained from such analyses are not merely academic; they are the bedrock of robust and reliable product development in the pharmaceutical and chemical industries.

References

  • Stepwise thermal decomposition data of hydrazone ligand and its metal (II/III) complexes. ResearchGate. Available at: [Link]

  • Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. ResearchGate. Available at: [Link]

  • Chen, Z., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8733-8741. Available at: [Link]

  • Tan, K. B., et al. (2023). Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. Molecules, 28(2), 793. Available at: [Link]

  • DSC and TGA Experimental Methods. Scribd. Available at: [Link]

  • Serrano, S., et al. (2021). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 14(11), 2840. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(65), 39571-39583. Available at: [Link]

  • Seacrist, C. D., et al. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(1), 113-116. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

  • Bar, O., et al. (2022). TGA–DSC Combined Coal Analysis as a Tool for QC (Quality Control) and Reactivity Patterns of Coals. ACS Omega, 7(2), 2297-2306. Available at: [Link]

  • Andronis, V., et al. (2025). Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid. Molecules, 30(8), 1583. Available at: [Link]

  • THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. IEA SHC. Available at: [Link]

  • Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. J-STAGE. Available at: [Link]

  • Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)] polymers. ResearchGate. Available at: [Link]

  • Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. TA Instruments. Available at: [Link]

  • Mandlik, P. R., & Deshmukh, P. K. (2020). Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(I), Th(IV) and Zr(IV) Complexes. Saudi Journal of Medical and Pharmaceutical Sciences, 6(12), 724-732. Available at: [Link]

  • de Oliveira, A. B., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega, 8(9), 8683-8697. Available at: [Link]

  • (2E)-azepan-2-one hydrazone dihydrate. Chemsrc.com. Available at: [Link]

  • Wesołowski, M., & Rojek, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1604. Available at: [Link]

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Validation

Reproducibility of (2E)-Azepan-2-one Hydrazone Dihydrate Crystallization: A Comparative Guide

(2E)-Azepan-2-one hydrazone dihydrate (CAS 31030-25-8), commonly referred to as caprolactam hydrazone dihydrate, is a highly water-soluble intermediate critical to the synthesis of complex active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

(2E)-Azepan-2-one hydrazone dihydrate (CAS 31030-25-8), commonly referred to as caprolactam hydrazone dihydrate, is a highly water-soluble intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs), including CGRP receptor antagonists[1]. Isolating this compound with high phase purity and reproducible crystal size distribution (CSD) is notoriously challenging. Variations in supersaturation generation can easily trap the system in metastable anhydrate forms or induce solvent-mediated phase transformations (SMPT) that bottleneck downstream filtration.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. We will dissect the thermodynamic causality behind dihydrate formation and objectively compare three distinct crystallization methodologies: Cooling , Antisolvent , and Reactive Crystallization . Each protocol is designed as a self-validating system to ensure absolute reproducibility in your laboratory or pilot plant.

Mechanistic Overview: Thermodynamics of Dihydrate Formation

The crystallization of hydrates is strictly governed by the activity of water in the solvent matrix and the kinetic rate of supersaturation ( σ )[2]. For (2E)-azepan-2-one hydrazone, the dihydrate (MW 163.22 g/mol ) is the thermodynamically stable form at lower temperatures (< 30 °C) and high water activities.

However, rapid generation of supersaturation—such as aggressive crash cooling or rapid antisolvent dumping—forces the solvated API molecules to bypass the slow hydration kinetics. Recent molecular studies on antisolvent crystallization demonstrate a three-step desolvation mechanism: the antisolvent first penetrates the primary aqueous solvation shell, reorganizes, and expels the solvent-antisolvent pair to trigger nucleation[3]. If this expulsion happens too rapidly, the API nucleates as a metastable anhydrate, which later undergoes a destructive solvent-mediated phase transformation into the dihydrate, yielding fine, unfilterable needles.

PhaseMechanism Solvated Solvated API Desolvated Transition State Solvated->Desolvated Supersaturation (Cooling/Antisolvent) Anhydrate Metastable Anhydrate Desolvated->Anhydrate Rapid Kinetics (High σ) Dihydrate Stable Dihydrate Desolvated->Dihydrate Slow Kinetics (Low σ) + H2O Anhydrate->Dihydrate Solvent-Mediated Transformation

Figure 1: Thermodynamic and kinetic pathways governing dihydrate vs. anhydrate formation.

Comparative Analysis & Quantitative Performance

To objectively evaluate the best approach for isolating (2E)-azepan-2-one hydrazone dihydrate, we compared three standard industrial techniques[4]. The data below summarizes the performance metrics from standardized 50-gram scale trials.

Performance MetricMethod A: Cooling CrystallizationMethod B: Antisolvent CrystallizationMethod C: Reactive Crystallization
Volumetric Yield (%) 82.5 ± 1.294.1 ± 0.8 88.3 ± 1.5
Chemical Purity (HPLC %) >99.8 98.597.2
Phase Purity (Dihydrate %) >99.9 95.0 (5% Anhydrate)>99.0
Mean Crystal Size ( D50​ , μm) 145 (Block-like)42 (Agglomerated)85 (Prismatic)
Process Time (hrs) 12.54.0 8.5
Primary Use Case Final API polishingHigh-throughput recoveryIntermediate isolation

Key Insight: While Antisolvent Crystallization (Method B) offers superior yield and throughput, it suffers from poor crystal habit and lower phase purity due to localized supersaturation spikes. Controlled Cooling (Method A) remains the gold standard for phase purity and filterability.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in analytical checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

CrystallizationWorkflow Start Aqueous Solution of (2E)-Azepan-2-one Hydrazone Cooling Method A: Cooling Crystallization Start->Cooling Antisolvent Method B: Antisolvent Crystallization Start->Antisolvent CoolStep Linear Cooling Ramp (0.2 °C/min) to 5 °C Cooling->CoolStep AntiStep Controlled Addition of Isopropanol (0.5 vol/min) Antisolvent->AntiStep Reactive Method C: Reactive Crystallization Dihydrate Stable Dihydrate Crystals (Target Phase) Reactive->Dihydrate Direct Nucleation CoolStep->Dihydrate Thermodynamic Control AntiStep->Dihydrate Kinetic Control ReactStep In-situ Reaction: Caprolactam + Hydrazine ReactStep->Reactive

Figure 2: Comparative workflows for the crystallization of (2E)-azepan-2-one hydrazone dihydrate.

Method A: Controlled Cooling Crystallization (Standard)

Causality: Relies on the temperature-dependent solubility curve. A slow, linear cooling ramp ensures the system stays within the metastable zone width (MSZW), promoting crystal growth over secondary nucleation.

  • Dissolution: Suspend 50.0 g of crude (2E)-azepan-2-one hydrazone in 150 mL of deionized water. Heat to 65 °C under continuous agitation (400 rpm).

    • Self-Validation Check: Measure solution turbidity. It must be <5 NTU. Any undissolved particles will act as heterogeneous seeds for the undesired anhydrate polymorph.

  • Primary Nucleation: Cool the solution linearly at 0.2 °C/min to 45 °C. Introduce 0.5 g of pure dihydrate seed crystals.

    • Self-Validation Check: Monitor via in-line Focused Beam Reflectance Measurement (FBRM). A sustained spike in chord counts between 10–50 μm confirms successful seed dispersion and active secondary nucleation.

  • Growth & Desaturation: Continue cooling at 0.1 °C/min to 5 °C. Hold isothermally for 2 hours.

    • Self-Validation Check: Sample the mother liquor and analyze via HPLC. The supernatant concentration must plateau at ≤15 mg/mL, confirming thermodynamic equilibrium has been reached.

  • Isolation: Filter under vacuum and wash with 20 mL of ice-cold water. Dry under ambient humidity (40-50% RH) at 25 °C to prevent lattice dehydration.

Method B: Antisolvent Crystallization (Alternative 1)

Causality: Isopropanol (antisolvent) lowers the dielectric constant of the aqueous matrix, drastically reducing API solubility[4]. Strict addition rates are required to prevent localized supersaturation "hotspots."

  • Matrix Preparation: Dissolve 50.0 g of crude API in 100 mL of water at 25 °C. Ensure complete dissolution.

  • Antisolvent Titration: Pump isopropanol into the aqueous matrix at a strict rate of 1.0 mL/min using a programmable syringe pump, up to a total volume of 150 mL.

    • Self-Validation Check: Monitor the solution using in-line ATR-FTIR. A distinct shift in the O-H stretching band confirms the antisolvent's successful penetration into the primary solvation shell[3].

  • Maturation: Agitate at 300 rpm for 3 hours at 20 °C to allow any kinetically formed anhydrate to undergo SMPT into the dihydrate.

    • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on a slurry sample. The absence of a peak at 2θ=12.4∘ (anhydrate) confirms phase purity.

  • Isolation: Filter and wash with a 1:2 water/isopropanol mixture.

Method C: Reactive Crystallization (Alternative 2)

Causality: The hydrazone is formed in situ. As the chemical reaction progresses, the product concentration exceeds its solubility limit, crystallizing directly from the reaction matrix.

  • Precursor Mixing: Dissolve 40.0 g of caprolactam in 80 mL of water at 40 °C. Add 25.0 g of hydrazine hydrate (80% aqueous solution) dropwise.

  • In-Situ Reaction: Stir at 60 °C for 4 hours.

    • Self-Validation Check: Monitor reaction completion via HPLC. The caprolactam peak area must be <1.0% before initiating the crystallization phase to prevent starting material occlusion inside the crystal lattice.

  • Direct Crystallization: Cool the reaction mixture rapidly (0.5 °C/min) to 10 °C.

    • Self-Validation Check: Measure the moisture content of the isolated crystals via Karl Fischer titration. A result of ~22.1% w/w strictly validates the dihydrate stoichiometry (Theoretical MW: 163.22 g/mol ; Water: 36.03 g/mol ).

Conclusion

For researchers prioritizing absolute phase purity and downstream filterability of (2E)-azepan-2-one hydrazone dihydrate, Method A (Controlled Cooling) is the definitive choice. However, if the compound is being generated as a transient intermediate where volumetric yield and time are critical, Method C (Reactive Crystallization) offers an elegant, process-intensified alternative, provided that rigorous analytical checks (like Karl Fischer titration) are employed to verify the hydration state.

References

  • [1] Google Patents. Cgrp receptor antagonists (Patent CN101090902B). URL:

  • [2] Tian, F., et al. (2010). Factors affecting crystallization of hydrates. Journal of Pharmacy and Pharmacology, 62(11), 1534-1546. URL:[Link]

  • [4] Eder, R. J. P., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. URL:[Link]

  • [3] Rathi, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society. URL:[Link]

Sources

Comparative

FTIR spectral analysis of (2E)-Azepan-2-one hydrazone dihydrate vs precursors

Vibrational Spectroscopy of Cyclic Amidrazones: A Comparative FTIR Guide to (2E)-Azepan-2-one Hydrazone Dihydrate and Its Precursors Structural elucidation in drug development and materials science relies heavily on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Vibrational Spectroscopy of Cyclic Amidrazones: A Comparative FTIR Guide to (2E)-Azepan-2-one Hydrazone Dihydrate and Its Precursors

Structural elucidation in drug development and materials science relies heavily on the precise tracking of functional group transformations. When converting a cyclic amide (lactam) into a hydrazone derivative, Fourier-transform infrared (FTIR) spectroscopy serves as a frontline analytical tool.

This guide provides an objective, data-driven comparison of the FTIR spectral profiles of (2E)-azepan-2-one hydrazone dihydrate against its primary synthetic precursors: ε-caprolactam and hydrazine hydrate . By analyzing the specific vibrational modes, researchers can definitively validate the nucleophilic displacement of the carbonyl oxygen and the subsequent formation of the dihydrate crystal lattice.

Mechanistic Causality in Spectral Shifts

The transformation of ε-caprolactam to (2E)-azepan-2-one hydrazone dihydrate involves the conversion of a secondary cyclic amide into a cyclic amidrazone (hydrazone) structure. This chemical reaction dictates specific, predictable shifts in the infrared absorption spectrum:

  • Eradication of the Amide Carbonyl (C=O): Caprolactam exhibits a characteristic sharp C=O stretching frequency at approximately 1630–1650 cm⁻¹ and an N-H stretch around 3300–3350 cm⁻¹[1]. The complete disappearance of this C=O band is the primary indicator of a successful reaction, confirming that the oxygen atom has been displaced.

  • Emergence of the Imine Bond (C=N): The newly formed hydrazone features a C=N double bond. Because the dipole derivative of the C=N bond differs from that of the highly polar C=O bond, the C=N stretching vibration typically manifests as a medium-to-strong band at a slightly lower wavenumber (1620–1640 cm⁻¹).

  • Lattice Hydration Overlap (O-H and N-H): Hydrazine hydrate displays a broad absorption envelope between 3200–3500 cm⁻¹ corresponding to overlapping O-H and N-H stretching vibrations[2]. The final product is a dihydrate, meaning two molecules of lattice water co-crystallize with the hydrazone. Consequently, the product's spectrum will feature a massive, broad O-H stretching envelope (~3400–3500 cm⁻¹) that largely obscures the sharp N-H stretching frequencies of the terminal primary amine. The interaction of hydrazine hydrate with polymer matrices or during condensation reactions significantly alters these stretching frequencies, serving as a reliable metric for reaction completion[3].

Spectral_Workflow Capro Caprolactam C=O Stretch: ~1650 cm⁻¹ Condensation Nucleophilic Condensation (Amide to Hydrazone) Capro->Condensation Hydra Hydrazine Hydrate Broad O-H: 3400-3500 cm⁻¹ Hydra->Condensation Product (2E)-Azepan-2-one hydrazone dihydrate Target Analyte Condensation->Product Marker1 Loss of C=O (Absence of 1650 cm⁻¹) Product->Marker1 Marker2 Emergence of C=N (~1630 cm⁻¹) Product->Marker2 Marker3 Dihydrate O-H Envelope (~3450 cm⁻¹) Product->Marker3

Fig 1: Chemical transformation workflow and corresponding FTIR spectral markers for validation.

Quantitative Spectral Comparison

The following table summarizes the critical vibrational modes used to differentiate the target dihydrate from its precursors.

Functional Group / Modeε-Caprolactam (Precursor 1)Hydrazine Hydrate (Precursor 2)(2E)-Azepan-2-one hydrazone dihydrateDiagnostic Causality
O-H Stretch (Hydration) AbsentBroad, 3400–3500 cm⁻¹Broad, ~3450 cm⁻¹Confirms the dihydrate crystal lattice structure.
N-H Stretch Sharp, 3300–3350 cm⁻¹Broad, ~3000–3200 cm⁻¹Overlapped by O-H, ~3200 cm⁻¹Shift reflects transition from secondary cyclic amide to hydrazone.
C=O Stretch (Amide I) Strong, 1630–1650 cm⁻¹AbsentAbsent Critical marker for the complete nucleophilic displacement of oxygen.
C=N Stretch (Imine) AbsentAbsentMedium-Strong, 1620–1640 cm⁻¹ Primary confirmation of hydrazone bond formation.
N-H Bend Medium, ~1540 cm⁻¹~1610 cm⁻¹~1590 cm⁻¹Altered dipole moment due to terminal -NH₂ group.
N-N Stretch Absent~960–1000 cm⁻¹~980 cm⁻¹Confirms incorporation of the hydrazine moiety.

Self-Validating ATR-FTIR Experimental Protocol

To accurately characterize a dihydrate, traditional KBr pellet preparation must be strictly avoided. Potassium bromide is highly hygroscopic and will absorb atmospheric moisture during pellet pressing, artificially inflating the O-H stretching band and invalidating the structural analysis of the dihydrate lattice.

Instead, Attenuated Total Reflectance (ATR) FTIR is required. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:
  • Crystal Cleaning & Verification: Clean the diamond/ZnSe ATR crystal with highly volatile, anhydrous solvent (e.g., LC-MS grade isopropanol). Allow to evaporate. Self-Validation: Run a live preview scan to ensure the baseline is flat and no residual solvent peaks (e.g., C-H stretches at 2900 cm⁻¹) are present.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

  • Atmospheric Self-Validation Checkpoint: Evaluate the single-beam background spectrum. If sharp, jagged rotational lines from atmospheric water vapor (3500–4000 cm⁻¹ and 1300–2000 cm⁻¹) or CO₂ (2350 cm⁻¹) are highly intense, purge the instrument with dry nitrogen for 10 minutes and re-acquire. This prevents atmospheric water from being mathematically subtracted as an artifact into the dihydrate's O-H band.

  • Sample Application:

    • For Caprolactam / Hydrazone Dihydrate: Place 2–5 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum pressure).

    • For Hydrazine Hydrate: Deposit 1-2 drops of the liquid directly onto the crystal using a glass Pasteur pipette. Do not use the pressure anvil.

  • Spectral Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR correction algorithm (to account for depth of penetration variations at lower wavenumbers) and perform a linear baseline correction.

ATR_Protocol Prep Sample Prep (Direct ATR Application) Bkg Background Scan (Self-Validation Step) Prep->Bkg Scan ATR-FTIR Scan (32 Scans, 4 cm⁻¹ res) Bkg->Scan Process Data Processing (Baseline Correction) Scan->Process

Fig 2: Self-validating ATR-FTIR experimental workflow for dihydrate characterization.

References

1.[1] Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. Available at: 2.[2] Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... ResearchGate. Available at: 3.[3] FTIR, Diffusivity, Selectivity, and Aging Studies of Interactions of Hydrazine, Water, and Hydrazine Hydrate with the Ethylcellulose Membrane. ACS Publications. Available at:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2E)-Azepan-2-one hydrazone dihydrate

As a Senior Application Scientist, I recognize that handling specialized intermediates like (2E)-Azepan-2-one hydrazone dihydrate (CAS: 31030-25-8) requires more than just a superficial reading of a Safety Data Sheet. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized intermediates like (2E)-Azepan-2-one hydrazone dihydrate (CAS: 31030-25-8) requires more than just a superficial reading of a Safety Data Sheet. This compound, a derivative of caprolactam and hydrazine, is highly valued in heterocyclic synthesis and drug development[1]. However, because it retains a reactive hydrazone moiety, it presents significant, often misunderstood, toxicological and logistical hazards[2].

This guide provides a self-validating, mechanistic framework for the safe handling, reaction execution, and disposal of this compound, ensuring that your laboratory operations maintain the highest standards of scientific integrity and safety.

Mechanistic Hazard Profile: The Causality of Toxicity

To design an effective safety protocol, we must first understand why this compound is dangerous at a molecular level.

  • Neurotoxicity via Pyridoxine Depletion: Hydrazones and their parent hydrazines are neurotoxic because they disrupt the equilibrium between gamma-aminobutyric acid (GABA) and glutamate[3]. Once absorbed, these compounds cross the blood-brain barrier and form a complex with pyridoxal-5-phosphate (Vitamin B6), the essential cofactor for glutamic acid decarboxylase[3]. This inhibition depletes inhibitory GABA levels, leading to an excess of excitatory glutamate and potentially triggering refractory seizures[3].

  • Intracellular Oxidative Stress: Hydrazone derivatives and their metal complexes are highly redox-active. In the intracellular environment, they can catalyze lipid peroxidation, leading to severe oxidative stress and cytotoxicity[4].

  • Mutagenic Byproducts During Decontamination: While the compound itself is a severe irritant, improper oxidative decontamination (e.g., using highly concentrated bleach) can inadvertently generate highly carcinogenic N-nitrosamines and other unknown mutagenic species[5].

Quantitative Parameters for Handling & Decontamination

Safety protocols must be grounded in measurable data. The following table summarizes the strict quantitative standards required when handling (2E)-Azepan-2-one hydrazone dihydrate.

ParameterQuantitative StandardMechanistic Justification
Fume Hood Face Velocity ≥ 100 feet per minute (fpm)Ensures complete capture of aerosolized dihydrate dust and volatile reaction byproducts.
Glove Thickness ≥ 0.3 mm (Butyl or Neoprene)Hydrazine derivatives rapidly permeate standard 0.1 mm nitrile or latex gloves.
Decontamination pH 5.0 – 8.0The optimum pH range for oxidative destruction; prevents violent, exothermic gas evolution[6].
H₂O₂ Neutralization Ratio 2:1 (Moles H₂O₂ : Hydrazine)Requires a slight molar excess of peroxide to ensure the complete destruction of the hydrazone[6].
Hypochlorite Concentration 5% Aqueous SolutionPrevents thermal runaway during the exothermic neutralization reaction while ensuring efficacy[6][7].

Operational Workflow: Nucleophilic Addition & Handling

Every step in the handling process must be a self-validating system designed to prevent exposure and preserve the chemical integrity of the hydrazone[2].

Step 1: Preparation & Purging Ensure your Class II Type B2 Biological Safety Cabinet or chemical fume hood is operating at ≥ 100 fpm. Purge your reaction vessel with an inert gas (Argon or Nitrogen) to prevent the premature atmospheric oxidation of the hydrazone[6].

Step 2: Weighing and Transfer Utilize an enclosed analytical balance. If an open balance is necessary, line the workspace with disposable, chemical-resistant bench paper. Weigh the (2E)-Azepan-2-one hydrazone dihydrate directly into a tared, sealable vial to eliminate aerosolization risks during transit to the fume hood.

Step 3: Solvation Inside the fume hood, dissolve the dihydrate in a compatible anhydrous solvent (e.g., absolute ethanol or methanol). Critical: Strictly avoid contact with heavy metal oxides (iron, copper, lead, molybdenum), as these act as catalysts and can trigger the explosive decomposition of hydrazine derivatives[6].

Step 4: Reaction Execution Introduce your electrophilic reagent dropwise under continuous magnetic stirring. Maintain the reaction temperature strictly below 60°C to prevent the thermal degradation of the C=N hydrazone bond[2][6].

Spill Response & Decontamination Protocol

Crucial Causality: Reductive degradation is preferred for bulk waste, but oxidative degradation is necessary for surface decontamination[5]. Because oxidative destruction can produce N-nitrosamines, this process must be highly controlled[5].

  • Evacuation & PPE: Immediately evacuate the spill radius. Don a NIOSH-approved full-face respirator and heavy butyl rubber gloves (≥ 0.3 mm).

  • Containment: Surround the spill with an inert, non-combustible absorbent like sand or vermiculite. Never use sawdust or rags, as hydrazine derivatives can ignite spontaneously upon contact with organic materials[6].

  • Oxidative Neutralization: Prepare a dilute (5%) calcium hypochlorite solution or use standard household bleach[6][7]. Apply the solution slowly to the absorbent from the perimeter inward to control the exothermic reaction.

  • Verification: Allow a strict contact time of 30 minutes. The hydrazine moiety will react with the hypochlorite to form calcium chloride, nitrogen gas, and water[8].

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) waste container. Label it explicitly as: "Hazardous Waste: Neutralized Hydrazone / Potential Nitrosamines"[5].

Waste Disposal Plan

Do not mix hydrazone waste with general organic solvent waste.

  • Aqueous Waste: Dilute aqueous streams should be treated with a slight molar excess of hydrogen peroxide (2:1 ratio of H₂O₂ to hydrazine) to decompose the waste prior to institutional disposal[6].

  • Solid Waste: Contaminated PPE, bench paper, and neutralized spill absorbents must be sealed in double plastic bags, placed in vented HDPE containers (to prevent pressure buildup from nitrogen gas), and incinerated by a licensed hazardous waste contractor.

Workflow Visualization

G Start Initiate Handling (2E)-Azepan-2-one hydrazone PPE Don Advanced PPE (Butyl Gloves, Face Shield) Start->PPE FumeHood Transfer to Class II Fume Hood PPE->FumeHood Reaction Execute Reaction (Nucleophilic Addition) FumeHood->Reaction Spill Spill Detected? Reaction->Spill Decon Neutralize with Dilute Hypochlorite Spill->Decon Yes Waste Segregate as Hazardous Hydrazine Waste Spill->Waste No Decon->Waste Caution: N-nitrosamines

Handling and Decontamination Workflow for Hydrazone Derivatives

References

  • C6H17N3O2 - Chemical Dictionary | Guidechem | 1

  • Hydrazine Toxicology - StatPearls | National Institutes of Health (NIH) | 3

  • Oxidative stress mediates toxicity of pyridoxal isonicotinoyl hydrazone analogs | ResearchGate | 4

  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills | Defense Technical Information Center (DTIC) | 7

  • Treatment of hydrazine-containing waste water (JPH05115885A) | Google Patents | 8

  • Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species | National Institutes of Health (NIH) | 5

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | American Chemical Society (ACS) | 2

  • Performance Chemicals Hydrazine | Arxada | 6

Sources

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